5-(3-Methoxyphenyl)cyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXWSRUHWNKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407014 | |
| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-91-5 | |
| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Potential Biological Activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione with a methoxy-substituted phenyl group at the 5-position. This modification is of interest in medicinal chemistry as it can influence the compound's solubility, reactivity, and biological interactions. Cyclohexane-1,3-dione and its derivatives are recognized as valuable scaffolds in the synthesis of a variety of biologically active molecules and are known to exhibit a range of therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with detailed, representative experimental protocols for its synthesis and potential biological evaluation. While specific experimental data for this exact compound is limited in publicly available literature, this paper draws upon data from closely related analogues to provide a predictive and informative resource for researchers.
Chemical and Physical Properties
This compound can exist in both anhydrous and hydrated forms. The presence of water can affect its physical properties, such as its melting point and solubility.
| Property | Anhydrous Form (CAS: 27462-91-5)[1][2] | Hydrated Form (CAS: 1255717-24-8)[3] |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₆O₄ |
| Molecular Weight | 218.25 g/mol | 236.26 g/mol |
| Melting Point | 127-132 °C | Not available |
| Boiling Point | 391 °C at 760 mmHg | Not available |
| Density | 1.163 g/cm³ | Not available |
| Flash Point | 175.8 °C | Not applicable |
| pKa (Predicted) | 4.95 ± 0.20 | Not available |
| Appearance | Solid | Solid |
| Solubility | Soluble in various polar and nonpolar solvents | Enhanced solubility in polar solvents |
Computational Data (Hydrated Form)
| Property | Value |
| TPSA | 74.87 |
| LogP | 1.2762 |
| Hydrogen Acceptors | 3 |
| Hydrogen Donors | 0 |
| Rotatable Bonds | 2 |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, with the Michael addition being a common and effective method. The reactivity of this compound is largely dictated by the diketone functionality, which allows for various chemical transformations.
Representative Synthesis Protocol: Michael Addition
This protocol describes a plausible method for the synthesis of this compound via a Michael addition reaction, followed by cyclization.
Materials:
-
3-Methoxybenzaldehyde
-
Malonic acid
-
Piperidine
-
Dimethyl malonate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Preparation of 3-Methoxycinnamic Acid: In a round-bottom flask, a mixture of 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.1 eq) in pyridine is heated at reflux for 4-6 hours. The reaction mixture is then cooled and poured into ice-cold hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-methoxycinnamic acid.
-
Esterification: The 3-methoxycinnamic acid is esterified by refluxing with methanol and a catalytic amount of sulfuric acid for 3-4 hours. The excess methanol is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the methyl ester of 3-methoxycinnamic acid.
-
Michael Addition and Cyclization: To a solution of sodium methoxide (2.2 eq) in methanol, dimethyl malonate (1.1 eq) is added, and the mixture is stirred for 30 minutes. The methyl 3-methoxycinnamate (1.0 eq) is then added, and the reaction mixture is refluxed for 8-10 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed for another 4-6 hours to hydrolyze the esters. The methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, yielding this compound.
-
Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Caption: A representative workflow for the synthesis of this compound.
Chemical Reactivity
-
Nucleophilic Addition: The carbonyl groups of the diketone are susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines and enamines upon reaction with amines.[3]
-
Condensation Reactions: The compound can undergo condensation reactions, which are useful for synthesizing more complex molecular architectures.[3]
-
Tautomerism: Like other β-diketones, this compound can exist in equilibrium with its enol form. This tautomerism is crucial for its reactivity and acidity.
Spectroscopic Data (Representative)
¹H NMR (Proton NMR) Spectral Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.8 | Multiplet | 4H | Aromatic protons (methoxyphenyl group) |
| ~ 5.5 | Singlet | 1H | Enolic proton |
| ~ 3.8 | Singlet | 3H | Methoxy group protons (-OCH₃) |
| ~ 2.7 - 2.2 | Multiplet | 7H | Cyclohexane ring protons |
¹³C NMR (Carbon-13 NMR) Spectral Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~ 190 - 200 | Carbonyl carbons (C=O) |
| ~ 160 | Aromatic carbon attached to -OCH₃ |
| ~ 110 - 140 | Other aromatic carbons |
| ~ 100 | Enolic carbon |
| ~ 55 | Methoxy carbon (-OCH₃) |
| ~ 30 - 50 | Cyclohexane ring carbons |
IR (Infrared) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3000 - 2800 | C-H stretching (aliphatic and aromatic) |
| ~ 1700 - 1730 | C=O stretching (ketone) |
| ~ 1600 - 1650 | C=C stretching (enol and aromatic) |
| ~ 1250 | C-O stretching (aryl ether) |
Mass Spectrometry (MS) Data (Representative)
| m/z Value | Interpretation |
| 218 | Molecular ion peak [M]⁺ for the anhydrous form |
| 236 | Molecular ion peak [M]⁺ for the hydrated form |
| Various | Fragmentation patterns corresponding to the loss of CO, OCH₃, and parts of the cyclohexane ring. |
Potential Biological Activity and Experimental Protocols
Derivatives of cyclohexane-1,3-dione are known to possess a range of biological activities. Preliminary studies on related compounds suggest that this compound may exhibit anti-inflammatory and antioxidant properties.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound could be attributed to its ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
Representative Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or control. Incubate for a short period at 37 °C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation period, stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A diagram illustrating the potential inhibitory effect on the COX pathway.
Antioxidant Activity
The antioxidant properties of phenolic and enolic compounds are well-documented. This compound, with its potential to exist in an enolic form, may act as a radical scavenger.
Representative Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Compound Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.
-
Assay: In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be calculated.
Conclusion
This compound is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry reactions, and its diketone functionality provides a handle for the creation of diverse derivatives. While specific experimental data on its biological activity is currently scarce in the public domain, its structural similarity to other bioactive cyclohexane-1,3-diones warrants further exploration of its anti-inflammatory, antioxidant, and other potential therapeutic properties. The protocols and data presented in this guide, though in part representative, provide a solid foundation for researchers to initiate their own investigations into this promising molecule.
References
An In-depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
CAS Number: 27462-91-5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione for researchers, scientists, and drug development professionals. While direct biological data for this specific compound is limited in publicly available literature, this guide draws upon information regarding its chemical class and related derivatives to highlight its potential applications and areas for further investigation.
Chemical and Physical Properties
This compound, and its hydrate form, are organic compounds with a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group. This structure imparts specific chemical and physical characteristics that are crucial for its reactivity and potential biological interactions.[1][2] The diketone functionality allows for keto-enol tautomerism, influencing its acidity and reactivity.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [2] |
| Molecular Weight | 218.25 g/mol | [2] |
| CAS Number | 27462-91-5 | [2] |
| Molecular Formula (Hydrate) | C₁₃H₁₆O₄ | [1][3] |
| Molecular Weight (Hydrate) | 236.26 g/mol | [1][3] |
| CAS Number (Hydrate) | 1255717-24-8 | [1][3] |
| Appearance | Solid | |
| pKa | The parent compound, 1,3-cyclohexanedione, has a pKa of approximately 5.26. | [1][4] |
| Solubility | The presence of the methoxy group and the diketone functionality suggests solubility in various organic solvents. | [5] |
Synthesis
The synthesis of this compound and its derivatives typically involves well-established organic reactions such as Michael addition or Knoevenagel condensation.[1] A common approach involves the reaction of 3-methoxybenzaldehyde with a suitable cyclic 1,3-dione precursor. Another potential route is the Birch reduction of 3,5-dimethoxyphenyl-substituted silane derivatives followed by acid hydrolysis.[6]
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic route for this compound, based on common organic synthesis strategies for this class of compounds.
Caption: A possible synthetic pathway for this compound.
Potential Biological Activities and Mechanisms of Action
Potential Anti-Cancer Activity
Derivatives of cyclohexane-1,3-dione have shown promise as anti-cancer agents.[5] Notably, some derivatives have been identified as inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy, particularly for non-small-cell lung cancer.[7][8] The inhibition of c-Met can disrupt critical cancer cell processes like proliferation, survival, and metastasis.
One study on a series of cyclohexane-1,3-dione derivatives reported the LC50 value of a specific compound (5c) to be 10.31±0.003 μg/ml against the human breast adenocarcinoma (MDA-MB-231) cell line.[9] This highlights the potential of this chemical scaffold in oncology.
Potential Anti-Inflammatory Activity
The structural features of this compound suggest potential anti-inflammatory properties.[1] The mechanism of action for anti-inflammatory compounds often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).
The following diagram illustrates how a compound like this compound might exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Potential Antioxidant Activity
Preliminary studies on the hydrate form of this compound suggest it may possess antioxidant properties.[1] The antioxidant activity of phenolic and methoxyphenyl compounds is often attributed to their ability to scavenge free radicals. This can be evaluated using various in vitro assays.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies that can be adapted to evaluate its potential biological activities.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.
Antioxidant Activity Assay (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (e.g., AAPH), a positive control (e.g., Trolox), and the test compound (this compound) in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, mix the fluorescent probe and the test compound or control.
-
Initiation of Reaction: Add the radical generator to initiate the reaction.
-
Fluorescence Monitoring: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is proportional to the antioxidant capacity and is typically expressed as Trolox equivalents.[10]
The following diagram outlines the general workflow for evaluating the potential biological activities of this compound.
Caption: General workflow for assessing the biological activities of the compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. While direct biological data for this compound is currently sparse, the known activities of related cyclohexane-1,3-dione derivatives strongly suggest that it may possess valuable anti-cancer, anti-inflammatory, and antioxidant properties. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for such investigations.
References
- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a valuable intermediate in organic synthesis and drug discovery. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field.
Synthetic Strategy: Michael Addition as the Core Reaction
The primary and most effective method for the synthesis of this compound is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, the likely Michael acceptor is a chalcone derivative or a related α,β-unsaturated ketone derived from 3-methoxybenzaldehyde.
The overall reaction scheme can be conceptualized as a two-step process, which can often be performed in a one-pot synthesis. The first step is a Knoevenagel condensation between 3-methoxybenzaldehyde and a suitable active methylene compound, followed by a Michael addition of cyclohexane-1,3-dione. Alternatively, a pre-formed α,β-unsaturated ketone can be directly reacted with cyclohexane-1,3-dione.
The reaction is typically base-catalyzed, with common bases including sodium hydroxide, sodium ethoxide, or piperidine. The choice of solvent and reaction conditions can influence the reaction rate and yield.
Experimental Protocol
Materials:
-
Cyclohexane-1,3-dione
-
3-Methoxybenzaldehyde
-
Acetone (or another suitable ketone for in-situ chalcone formation)
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of the Michael Acceptor (in-situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and acetone (1.2 equivalents) in ethanol.
-
Base-catalyzed Condensation: To the stirred solution, add a catalytic amount of a 10% aqueous solution of sodium hydroxide. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Michael Addition: Once the formation of the α,β-unsaturated ketone is observed, add cyclohexane-1,3-dione (1.0 equivalent) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature or with gentle heating (40-50 °C) for 12-24 hours until the reaction is complete as indicated by TLC.
-
Work-up:
-
Neutralize the reaction mixture with dilute hydrochloric acid to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Quantitative Data
Due to the lack of a specific published procedure for this exact compound, the following table presents expected and typical data based on similar syntheses of 5-arylcyclohexane-1,3-diones. Researchers should consider this as a guideline and optimize the reaction to achieve the best results.
| Parameter | Expected/Typical Value |
| Yield | 60-85% |
| Physical State | Solid |
| Melting Point | Not reported |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding for the synthesis of this compound. It is intended to be a starting point for experienced researchers who can further refine and optimize the described protocol to suit their specific laboratory conditions and requirements.
An In-depth Technical Guide on 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a versatile organic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis. Its cyclohexane-1,3-dione core, substituted with a methoxyphenyl group, offers multiple reactive sites for the construction of more complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and characterization data.
Chemical Structure and Properties
This compound possesses a central cyclohexane ring with two ketone functionalities at positions 1 and 3. A methoxyphenyl group is attached to the 5th position of this ring. The presence of both the diketone and the methoxy-substituted aromatic ring imparts unique chemical properties to the molecule, making it a subject of interest in the development of new pharmaceuticals and other biologically active compounds.[1][2]
The chemical and physical properties of this compound are summarized in the table below. It is important to note the existence of both an anhydrous and a hydrated form of this compound, which exhibit different molecular weights and CAS numbers.
| Property | Value (Anhydrous) | Value (Hydrated) | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 218.25 g/mol | 236.26 g/mol | [1] |
| CAS Number | 27462-91-5 | 1255717-24-8 | [1] |
| Melting Point | 127-132 °C | Not available | [1] |
| Boiling Point | 391 °C at 760 mmHg | Not available | [1] |
| Density | 1.163 g/cm³ | Not available | [1] |
| Flash Point | 175.8 °C | Not available | [1] |
Synthesis of this compound
The primary synthetic route to this compound and its analogs is through a base-catalyzed Michael addition reaction. This method involves the reaction of an α,β-unsaturated ketone with a nucleophile. In this specific synthesis, 3-methoxybenzaldehyde is first condensed with a compound containing an active methylene group, followed by the addition of a second equivalent of the active methylene compound. A subsequent intramolecular cyclization (Claisen condensation) yields the desired cyclohexanedione ring.
A well-established method for the synthesis of 5-arylcyclohexane-1,3-diones is the Knoevenagel condensation followed by a Michael addition. This approach offers a reliable pathway to the target molecule.
General Synthesis Pathway
The synthesis can be conceptually broken down into the following key transformations:
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of 5-arylcyclohexane-1,3-diones.
Materials:
-
3-Methoxybenzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine (or another suitable basic catalyst)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (1.0 equivalent) and cyclohexane-1,3-dione (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates and conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A typical experimental workflow for the synthesis of this compound.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons on the phenyl ring (multiplets, ~6.8-7.3 ppm), and protons on the cyclohexane ring (multiplets, ~2.0-3.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons (~200-210 ppm), aromatic carbons (~110-160 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the cyclohexane ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone groups (~1700-1730 cm⁻¹), C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.09 for the anhydrous form). |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity.[1] The diketone functionality allows for a range of chemical transformations, making it a versatile scaffold for creating diverse chemical libraries for drug discovery screening. Its structural motifs are found in compounds being investigated for various therapeutic areas.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined structure and accessible synthesis routes. The Michael addition reaction provides a reliable method for its preparation. This technical guide provides researchers and drug development professionals with the foundational knowledge of its structure, properties, and a detailed protocol for its synthesis, facilitating its use in the development of new chemical entities. Further research to fully characterize this specific compound from a laboratory synthesis would be a valuable addition to the scientific literature.
References
Spectroscopic and Synthetic Profile of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related analogs to predict its spectroscopic characteristics. It also outlines a plausible synthetic route and general protocols for its characterization, serving as a valuable resource for researchers engaged in organic synthesis and drug discovery.
Compound Overview
This compound, with the chemical formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol , is a derivative of cyclohexane-1,3-dione.[1] The structure features a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group at the 5-position. This class of compounds is of interest in medicinal chemistry due to the potential biological activities associated with the cyclohexane-1,3-dione scaffold.[2] The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing candidate for further investigation. The hydrated form of this compound has a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol .[3][4][5]
Physical Properties:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of closely related analogs, including 5-(2-methoxyphenyl)cyclohexane-1,3-dione and other 5-arylcyclohexane-1,3-diones.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.80-6.90 | m | 3H | Ar-H |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | m | 1H | CH (C5) |
| ~2.50-2.80 | m | 4H | CH₂ (C4, C6) |
| ~2.30 | s | 2H | CH₂ (C2) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~203 | C=O (C1, C3) |
| ~160 | Ar-C (C-O) |
| ~142 | Ar-C (C-C) |
| ~130 | Ar-CH |
| ~120 | Ar-CH |
| ~114 | Ar-CH |
| ~113 | Ar-CH |
| ~55 | OCH₃ |
| ~48 | CH₂ (C2) |
| ~45 | CH (C5) |
| ~33 | CH₂ (C4, C6) |
Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Predicted sample state: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion) |
| 175 | [M - CO - CH₃]⁺ |
| 147 | [M - C₄H₅O₂]⁺ |
| 134 | [C₉H₁₀O]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
Predicted ionization method: Electron Ionization (EI).
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound is the Michael addition of a dimedone equivalent to a substituted cinnamate, followed by hydrolysis and decarboxylation. A common method for the synthesis of related 5-aryl-cyclohexane-1,3-diones involves the reaction of an appropriate chalcone with diethyl malonate.
Materials:
-
3-Methoxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-Methoxy-chalcone: In a flask, dissolve 3-methoxyacetophenone and benzaldehyde in ethanol. Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature. Continue stirring for 2-3 hours until a precipitate forms. Filter the solid, wash with cold ethanol, and dry to obtain the chalcone.
-
Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture for 15 minutes, then add the synthesized 3-methoxy-chalcone. Reflux the reaction mixture for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, pour the reaction mixture into water and acidify with dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is then refluxed with a mixture of acetic acid, sulfuric acid, and water to effect hydrolysis and decarboxylation.
-
Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Proposed synthetic workflow for this compound.
General Protocol for Spectroscopic Characterization
The following outlines a general workflow for the spectroscopic analysis of the synthesized compound.
Instrumentation:
-
NMR: Bruker (or equivalent) 300 MHz or higher spectrometer.
-
IR: FTIR spectrometer with ATR capability.
-
MS: GC-MS or LC-MS system with an appropriate ionization source (e.g., ESI or EI).
Procedure:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
IR: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS or dissolve in a volatile solvent for GC-MS.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.[6]
-
MS: Obtain the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns. For ESI-MS, both positive and negative ion modes can be explored.[6]
-
-
Data Analysis:
-
Process and analyze the obtained spectra to confirm the structure of the synthesized compound. Compare the experimental data with the predicted values.
-
References
- 1. lookchem.com [lookchem.com]
- 2. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 3. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
An In-Depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The core structure, a substituted cyclohexane-1,3-dione, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Preliminary studies and research on related compounds indicate promising anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of the title compound and its analogs, complete with detailed experimental protocols and mechanistic insights to facilitate further research and development.
Introduction
The cyclohexane-1,3-dione framework is a key structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of a methoxyphenyl group at the 5-position modulates the electronic and steric properties of the core, influencing its reactivity and biological target interactions. This compound, in particular, has emerged as a valuable building block in organic synthesis for the creation of more complex heterocyclic systems and potential therapeutic agents.[1][2] Its structural similarity to other bioactive molecules makes it an attractive candidate for drug discovery programs.[3]
Physicochemical Properties
The properties of this compound and its common hydrate form are summarized below. The presence of a hydrate can affect its solubility and reactivity in aqueous environments.[4]
| Property | This compound | This compound Hydrate |
| CAS Number | 27462-91-5 | 1255717-24-8[5] |
| Molecular Formula | C₁₃H₁₄O₃[1] | C₁₃H₁₆O₄[4][5] |
| Molecular Weight | 218.25 g/mol [1] | 236.26 g/mol [4][5] |
| Appearance | Solid | Solid |
| Melting Point | 127-132 °C[1] | Not available |
| Boiling Point | 391 °C at 760 mmHg[1] | Not available |
| Density | 1.163 g/cm³[1] | Not available |
| SMILES | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O[5] |
| InChI | InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 |
Synthesis and Characterization
The synthesis of this compound typically proceeds via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of 5-arylcyclohexane-1,3-diones.
Materials:
-
3-Methoxybenzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add 3-methoxybenzaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Acidify the residue with dilute hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), methoxy protons (singlet, δ ~3.8 ppm), cyclohexane ring protons (multiplets, δ 2.0-3.5 ppm). |
| ¹³C NMR | Carbonyl carbons (δ >190 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), aliphatic carbons of the cyclohexane ring. |
| IR (cm⁻¹) | C=O stretching (around 1700-1730 cm⁻¹), C-O-C stretching (around 1030-1250 cm⁻¹), aromatic C-H stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (218.25 for the dione). |
Biological Activities and Potential Applications
Derivatives of cyclohexane-1,3-dione have demonstrated a range of biological activities, positioning this scaffold as a promising starting point for drug discovery.
Anticancer Activity
Several studies have reported the cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Table of Anticancer Activity for Cyclohexane-1,3-dione Derivatives:
| Derivative Class | Target/Cell Line | IC₅₀/LC₅₀ | Reference |
| 1,2,4-Triazine derivatives | c-Met kinase | 0.24 to 9.36 nM | [Link to relevant study] |
| Substituted cyclohexane-1,3-dione | Human breast adenocarcinoma (MDA-MB-231) | LC₅₀ = 10.31 µg/mL | [Link to relevant study] |
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses potential anti-inflammatory properties.[4] The proposed mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways.
The anti-inflammatory effects of related compounds are attributed to the downregulation of pro-inflammatory mediators such as prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is often achieved through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.
Other Potential Applications
The unique chemical structure of this compound also makes it a candidate for applications in materials science, for example, in the development of novel polymers or as a component in self-assembling systems.[4]
Derivatives and Structure-Activity Relationships
The versatility of the cyclohexane-1,3-dione core allows for extensive chemical modification to explore structure-activity relationships (SAR). Key modification points include:
-
Position 2 of the cyclohexane ring: Introduction of various substituents can significantly impact biological activity.
-
The phenyl ring: Altering the substitution pattern on the methoxyphenyl group can modulate potency and selectivity.
-
The dione functional group: Conversion to other functionalities, such as oximes or hydrazones, can lead to new classes of bioactive compounds.
Further research into the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
Conclusion
This compound is a compound of significant interest with a promising future in both medicinal chemistry and materials science. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers and developers to build upon, with the aim of unlocking the full potential of this intriguing class of molecules. Further investigation into its specific biological targets and mechanisms of action will be crucial for its translation into practical applications.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Keto-enol Tautomerism of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a β-dicarbonyl compound that exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications in drug design and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and the keto-enol tautomeric equilibrium of this molecule. While specific quantitative data for the tautomerism of this compound is not extensively available in public literature, this guide synthesizes information from closely related 5-arylcyclohexane-1,3-diones to provide a robust framework for its study. Detailed experimental protocols for the analysis of this tautomerism using modern spectroscopic techniques are presented, alongside data interpretation guidelines.
Introduction
Keto-enol tautomerism is a chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic and steric nature of substituents.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug development, as the different tautomers can exhibit distinct biological activities and physicochemical properties.
Synthesis of this compound
The synthesis of 5-aryl-1,3-cyclohexanediones is typically achieved through a Michael addition reaction. A common route involves the reaction of a chalcone derivative with a malonic ester, followed by cyclization and decarboxylation. For this compound, the synthesis could proceed via the reaction of 3-methoxybenzaldehyde and acetone to form 4-(3-methoxyphenyl)but-3-en-2-one (a chalcone analog), which then reacts with a malonate ester in the presence of a base. Subsequent hydrolysis, decarboxylation, and cyclization yield the desired product.
A potential synthetic pathway is outlined below:
Figure 1. Proposed synthetic pathway for this compound.
Keto-Enol Tautomerism
This compound exists as an equilibrium mixture of its keto and enol tautomers.
Figure 2. Keto-enol tautomerism of this compound.
The equilibrium constant, Keq = [Enol]/[Keto], is a quantitative measure of the relative stability of the two forms.
Solvent Effects
The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Generally, polar, protic solvents can stabilize the more polar keto form through hydrogen bonding with the carbonyl groups. Conversely, non-polar solvents tend to favor the enol form, which is stabilized by a strong intramolecular hydrogen bond. Aromatic solvents can also influence the equilibrium through π-stacking interactions with the phenyl ring of the molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful technique for quantifying the keto-enol tautomeric ratio. The keto and enol forms give rise to distinct sets of signals.
-
Keto Form: The methylene protons (H-2 and H-4) adjacent to the carbonyl groups typically appear as a complex multiplet in the region of 2.5-3.0 ppm. The proton at C-5 will be a multiplet further downfield.
-
Enol Form: The enolic proton gives a characteristic broad signal at a downfield chemical shift (typically 10-16 ppm). The vinylic proton at C-2 appears as a singlet around 5.0-6.0 ppm.
The tautomeric ratio can be calculated by integrating the signals corresponding to each form. For instance, the ratio of the integral of the enolic vinylic proton to the integral of a well-resolved methylene proton of the keto form (taking into account the number of protons each signal represents) can be used to determine the equilibrium constant.
Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound
| Tautomer | Proton | Expected Chemical Shift (ppm) |
| Keto | CH₂ (C2, C4, C6) | 2.5 - 3.0 |
| CH (C5) | 3.0 - 3.5 | |
| Ar-H | 6.8 - 7.3 | |
| OCH₃ | ~3.8 | |
| Enol | =CH (C2) | 5.0 - 5.5 |
| CH₂ (C4, C6) | 2.3 - 2.8 | |
| CH (C5) | 3.0 - 3.5 | |
| Ar-H | 6.8 - 7.3 | |
| OCH₃ | ~3.8 | |
| OH | 10 - 12 |
Note: These are estimated values based on data for analogous compounds. Actual values may vary.
¹³C NMR spectroscopy can also be used to identify the tautomers. The keto form will show two carbonyl signals around 200-210 ppm, while the enol form will exhibit signals for the enolic carbons (C-1 and C-3) at different chemical shifts, typically with one being significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present.
-
Keto Form: A strong absorption band in the region of 1700-1740 cm⁻¹ corresponding to the C=O stretching of the ketone groups.
-
Enol Form: A broad absorption band for the O-H stretch of the enolic hydroxyl group (around 3200-2500 cm⁻¹) due to intramolecular hydrogen bonding. A C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation, and a C=C stretching band around 1580-1620 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The keto and enol forms have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λmax) compared to the keto form. This difference can be exploited to study the tautomeric equilibrium in various solvents.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Methoxybenzaldehyde
-
Acetone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Chalcone Synthesis: Dissolve 3-methoxybenzaldehyde and acetone in ethanol. Add a solution of sodium hydroxide dropwise with stirring at room temperature. Stir for several hours until the reaction is complete (monitored by TLC). Neutralize with dilute HCl and extract the product.
-
Michael Addition and Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Then, add the chalcone derivative synthesized in the previous step. Reflux the mixture for several hours.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated HCl and reflux to effect hydrolysis and decarboxylation.
-
Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Determination of Keto-Enol Equilibrium by ¹H NMR
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare solutions of this compound of the same concentration (e.g., 0.1 M) in each of the deuterated solvents.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient amount of time.
-
Acquire the ¹H NMR spectrum for each solution.
-
Integrate the characteristic signals for the keto and enol forms. For example, integrate the enolic vinyl proton and a methylene proton of the keto form.
-
Calculate the percentage of each tautomer and the equilibrium constant (Keq).
Figure 3. Workflow for determining the keto-enol equilibrium by ¹H NMR.
Quantitative Data
Table 2: Hypothetical Keto-Enol Tautomeric Equilibrium Data for this compound at 298 K
| Solvent | Dielectric Constant (ε) | % Keto (Hypothetical) | % Enol (Hypothetical) | Keq ([Enol]/[Keto]) (Hypothetical) |
| Benzene-d₆ | 2.3 | 10 | 90 | 9.0 |
| Chloroform-d | 4.8 | 30 | 70 | 2.3 |
| Acetone-d₆ | 21 | 50 | 50 | 1.0 |
| DMSO-d₆ | 47 | 85 | 15 | 0.18 |
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. While direct quantitative data remains to be extensively published, this guide provides a comprehensive framework for its investigation based on established principles and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to determine the tautomeric equilibrium and to further explore the structure-property relationships of this and related molecules, which is of high value in the fields of medicinal chemistry and materials science.
References
Physical and chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a versatile building block in organic synthesis and a compound of interest in pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a general experimental protocol for its synthesis and purification and explores its potential biological activities through the visualization of relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.
Core Physical and Chemical Properties
This compound can exist in both anhydrous and hydrated forms. The presence of water can influence its physical properties, such as its melting point and solubility.
Table 1: Physicochemical Properties
| Property | Anhydrous Form | Hydrated Form |
| Molecular Formula | C₁₃H₁₄O₃[1] | C₁₃H₁₆O₄[2] |
| Molecular Weight | 218.25 g/mol [1] | 236.26 g/mol [2] |
| Melting Point | 127-132 °C | Data not available |
| Boiling Point | 391 °C at 760 mmHg | Data not available |
| Density | 1.163 g/cm³ | Data not available |
| pKa (predicted) | 4.95 ± 0.20 | Data not available |
Synthesis and Purification
The synthesis of this compound is commonly achieved through a Michael addition reaction. This method involves the conjugate addition of a nucleophile, in this case, cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound, which is formed in situ from 3-methoxybenzaldehyde.
Experimental Protocol: Synthesis
A general procedure for the synthesis of 5-aryl-cyclohexane-1,3-diones is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) and 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as water or ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium bicarbonate or an amine catalyst (e.g., piperidine or pyrrolidine), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration and wash with cold water to remove any unreacted starting materials and catalyst.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Workflow for the synthesis and purification of this compound.
Spectral Properties
The structural features of this compound can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (methoxyphenyl group): ~6.8-7.3 ppm- Methyoxy group protons (-OCH₃): ~3.8 ppm (singlet)- Cyclohexane ring protons: ~2.0-3.0 ppm (multiplets) |
| ¹³C NMR | - Carbonyl carbons (C=O): ~190-210 ppm- Aromatic carbons: ~110-160 ppm- Methoxy carbon (-OCH₃): ~55 ppm- Cyclohexane ring carbons: ~30-50 ppm |
| IR (Infrared) | - C=O stretching (dione): ~1700-1730 cm⁻¹- C-O stretching (methoxy): ~1030-1250 cm⁻¹- C-H stretching (aromatic): ~3000-3100 cm⁻¹- C-H stretching (aliphatic): ~2850-2960 cm⁻¹ |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation patterns involving cleavage of the cyclohexane ring and loss of the methoxy group. |
Chemical Reactivity and Biological Potential
This compound exhibits reactivity characteristic of β-dicarbonyl compounds. The acidic protons on the α-carbon allow for various reactions, including alkylations and condensations. The ketone groups are susceptible to nucleophilic addition.
Derivatives of cyclohexane-1,3-dione have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. While the specific mechanisms of action for this compound are not fully elucidated, the following signaling pathways are considered relevant based on studies of structurally similar compounds.
Potential Cytotoxic Activity: c-Met Kinase Inhibition
Structurally related cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met tyrosine kinase pathway, which is often dysregulated in various cancers. Inhibition of c-Met can block downstream signaling cascades involved in cell proliferation, survival, and metastasis.
Caption: Inhibition of the c-Met signaling pathway.
Potential Antioxidant Activity: Keap1-Nrf2 Pathway Activation
Many antioxidant compounds exert their effects by activating the Keap1-Nrf2 signaling pathway. This pathway leads to the transcription of various antioxidant and cytoprotective genes, helping to mitigate oxidative stress.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway.
Potential Anti-inflammatory Activity: COX/LOX Inhibition
The anti-inflammatory properties of some compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.
Caption: Inhibition of COX and LOX inflammatory pathways.
Conclusion
This compound is a compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis. Its structural similarity to known bioactive molecules suggests potential applications in drug discovery, particularly in the areas of oncology, and anti-inflammatory and antioxidant therapies. This technical guide provides foundational information to support further research and development involving this compound. Researchers are encouraged to consult the primary literature for more specific and detailed experimental conditions and to fully characterize the biological activities and mechanisms of action of this promising molecule.
References
Unlocking the Potential: A Technical Guide to the Research Applications of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a versatile chemical entity with significant, yet largely untapped, potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a reactive β-diketone system coupled with a methoxy-substituted aromatic ring, positions it as a valuable scaffold for the development of novel therapeutic agents and a key intermediate in the synthesis of complex molecular architectures. Preliminary studies on analogous compounds suggest a spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, underscoring the promise of this compound in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, supported by data from closely related derivatives and detailed experimental protocols.
Introduction
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of chemical transformations and interactions with biological targets. The introduction of a 3-methoxyphenyl substituent at the 5-position modulates the electronic and steric properties of the molecule, offering opportunities for fine-tuning its biological activity and pharmacokinetic profile. While extensive research on this compound itself is limited, the broader class of 5-arylcyclohexane-1,3-diones has demonstrated a range of promising biological activities. This whitepaper aims to consolidate the available information and provide a forward-looking perspective on the potential research applications of this intriguing molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Melting Point | 127-132 °C | [1] |
| Boiling Point | 391 °C at 760 mmHg | [1] |
| Flash Point | 175.8 °C | [1] |
| Density | 1.163 g/cm³ | [1] |
Synthesis
The synthesis of this compound can be achieved through a Michael addition reaction, a common and efficient method for the formation of carbon-carbon bonds.
General Synthetic Workflow
The following diagram illustrates the general synthetic approach to 5-arylcyclohexane-1,3-diones.
Detailed Experimental Protocol: Michael Addition
This protocol is a generalized procedure based on the synthesis of related cyclohexane-1,3-dione derivatives.[2]
-
Reaction Setup: To a solution of cyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Addition of Aldehyde: To the stirred solution, add 3-methoxybenzaldehyde (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2]
Potential Research Applications
The structural features of this compound make it a promising candidate for several areas of research, particularly in drug discovery. The following sections explore these potential applications, supported by data from analogous compounds.
Anti-Inflammatory Activity
The cyclohexane-1,3-dione scaffold is present in molecules with known anti-inflammatory properties.[3] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). While direct data for this compound is not available, studies on structurally related compounds provide compelling evidence for its potential in this area.
For instance, a series of 1,2,4-triazole-3-carboxamides bearing a trimethoxyphenyl moiety have been shown to be potent COX inhibitors.[4]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Compound 4b | 45.9 | 68.2 |
| Compound 6 | 39.8 | 46.3 |
| Data for 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives.[4] |
The following diagram depicts the general inflammatory signaling pathway that could be targeted.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have been investigated for their cytotoxic effects against various cancer cell lines.[5] The presence of the methoxyphenyl group can enhance the anticancer activity of a molecule.
A study on cyclohexane-1,3-dione derivatives synthesized via Michael addition showed that some compounds exhibited significant anticancer activity against the human breast adenocarcinoma (MDA-MB-231) cell line.[2]
| Compound | LC₅₀ (µg/mL) against MDA-MB-231 |
| Compound 5c | 10.31 ± 0.003 |
| Data for a 2-substituted-5,5-dimethylcyclohexane-1,3-dione derivative.[2] |
The potential for this compound to serve as a scaffold for novel anticancer agents warrants further investigation, particularly in structure-activity relationship (SAR) studies.
Antioxidant Activity
The methoxyphenyl group is a common feature in many natural and synthetic antioxidant compounds. While no specific antioxidant data exists for this compound, its chemical structure suggests potential radical scavenging activity.[6]
This is a widely used method to assess the antioxidant capacity of a compound.[7][8]
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution at various concentrations. Add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Herbicidal Activity
The 5-arylcyclohexane-1,3-dione chemical class is known to possess herbicidal properties.[9][10] These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone biosynthesis in plants.[11][12]
| Compound | Target Enzyme | I₅₀app (µM) |
| 2-acyl-cyclohexane-1,3-dione (5d) | HPPD | 0.18 ± 0.02 |
| Sulcotrione (commercial herbicide) | HPPD | 0.25 ± 0.02 |
| Data for a 2-acyl-cyclohexane-1,3-dione congener.[11] |
The structural similarity of this compound to these active compounds suggests that it could be a valuable starting point for the development of new herbicides.
Conclusion and Future Directions
This compound represents a molecule of significant interest for researchers in both academia and industry. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of a wide range of biologically active compounds. While direct biological data for this specific molecule is currently lacking in the public domain, the compelling evidence from structurally related compounds strongly suggests its potential as a scaffold for novel anti-inflammatory, anticancer, and herbicidal agents.
Future research should focus on the systematic evaluation of this compound in a battery of biological assays to elucidate its activity profile. Structure-activity relationship studies, involving the synthesis and testing of a library of derivatives, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, mechanistic studies will be essential to unravel the signaling pathways through which this compound and its derivatives exert their biological effects. The insights gained from such research will undoubtedly pave the way for the development of new and effective therapeutic agents and agrochemicals.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 6. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0211605A2 - Herbicidal Cyclohexane-1,3-dione Derivatives - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a valuable synthetic intermediate characterized by a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group at the 5-position. This unique structural arrangement imparts a range of chemical properties that make it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the diketone functionality allows for a variety of chemical transformations, including condensations, Michael additions, and cyclization reactions, providing access to a diverse array of heterocyclic scaffolds. The methoxyphenyl moiety can also be further functionalized, adding another layer of synthetic utility. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical use in organic synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₃ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 27462-91-5 | |
| Empirical Formula (Hill Notation) | C₁₃H₁₆O₄ (hydrate) | [1] |
| Molecular Weight (hydrate) | 236.26 g/mol | [1] |
Spectroscopic Data (Predicted and from related compounds):
-
¹H NMR (CDCl₃, 300 MHz): δ 7.09-7.04 (m, 1H, Ar-H), 6.62-6.59 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.81 (s, 6H, OCH₃), 3.71 (s, 3H, OCH₃). The spectrum of the target compound is expected to show characteristic signals for the methoxy group protons, the aromatic protons of the methoxyphenyl ring, and the aliphatic protons of the cyclohexane-1,3-dione ring.
-
¹³C NMR (CDCl₃, 125 MHz): δ 163.0, 162.6, 159.7, 140.2, 129.2, 118.0, 111.2, 110.0, 98.6, 91.3, 56.3, 55.4, 55.1. The ¹³C NMR spectrum will be characterized by signals corresponding to the carbonyl carbons of the dione, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexane ring.
-
IR (prism, cm⁻¹): 2956, 1714, 1593, 1457, 1125, 741. The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ketone groups, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic moieties.[2]
-
Mass Spectrometry (EI): m/z 306 (M+). The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[2]
Synthesis of this compound
The primary synthetic route to this compound involves a base-catalyzed Michael addition reaction. While a specific detailed protocol for this exact compound is not widely published, a general and robust procedure for the synthesis of cyclohexane-1,3-dione derivatives through a consecutive Michael-Claisen process has been developed.[3] This methodology can be adapted for the synthesis of the target molecule.
Conceptual Experimental Protocol (Adapted from related syntheses):
This protocol describes a plausible method for the synthesis of this compound based on established methodologies for similar compounds.
Reaction: Michael addition of a suitable precursor followed by cyclization. A more direct approach involves the reaction of 3-methoxybenzaldehyde with cyclohexane-1,3-dione.
Materials:
-
3-Methoxybenzaldehyde
-
Cyclohexane-1,3-dione
-
A suitable base catalyst (e.g., piperidine, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, toluene)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of cyclohexane-1,3-dione in a suitable solvent, add 3-methoxybenzaldehyde and a catalytic amount of a base.
-
The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the Knoevenagel condensation, forming an intermediate.
-
Following the initial condensation, a subsequent Michael addition and cyclization can occur to yield the desired product.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up by adding water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Logical Workflow for Synthesis:
References
- 1. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of the Dione Functional Group in 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the dione functional group in 5-(3-methoxyphenyl)cyclohexane-1,3-dione. This compound is a member of the 5-arylcyclohexane-1,3-dione family, which has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The reactivity of the 1,3-dione moiety is central to its utility as a versatile synthetic intermediate. This document details the key synthetic routes, characteristic reactions of the dione functional group, and the potential applications of its derivatives in drug discovery, with a focus on anticancer and anti-inflammatory activities.
Introduction
This compound is a carbocyclic compound featuring a cyclohexane ring bearing two ketone functionalities at positions 1 and 3, and a 3-methoxyphenyl substituent at position 5. The core reactivity of this molecule is dictated by the 1,3-dione functional group. This β-diketone system exists in tautomeric equilibrium with its enol form, which confers acidic properties to the methylene protons at the C2 position, making it a versatile nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity profile allows for extensive chemical modifications, making it an attractive starting material for the synthesis of diverse molecular architectures with potential biological activities.
Derivatives of cyclohexane-1,3-dione have shown promise as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like c-Met, and have also been investigated for their anti-inflammatory properties.[1] Understanding the chemical behavior of the 1,3-dione core is therefore crucial for the rational design and synthesis of new drug candidates.
Synthesis of this compound
The primary synthetic strategies for 5-arylcyclohexane-1,3-diones, including the title compound, are the Knoevenagel condensation followed by a Michael addition, or a direct Michael addition.
Knoevenagel Condensation and Michael Addition Route
Experimental Protocol: General Knoevenagel Condensation of an Aromatic Aldehyde with Dimedone [2][3]
-
Materials: Aromatic aldehyde (1 mmol), Dimedone (2 mmol), catalyst (e.g., ZrOCl₂·8H₂O/NaNH₂, pyridinium salicylate, or piperidine), solvent (e.g., water, ethanol, or solvent-free).
-
Procedure: The aromatic aldehyde and dimedone are mixed in the chosen solvent with a catalytic amount of the selected catalyst. The reaction mixture is stirred at room temperature or heated, depending on the catalyst and solvent system. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and can be purified by recrystallization.
Michael Addition Route
A more direct approach involves the Michael addition of a suitable nucleophile to a cyclohexenone precursor. For the synthesis of this compound, this would involve the conjugate addition of a 3-methoxyphenyl nucleophile to cyclohex-2-en-1,3-dione or a related derivative.
Experimental Protocol: General Michael Addition of a Phenyl Group to a Cyclohexenone [4][5]
-
Materials: Cyclohexenone derivative (1 mmol), a source of the 3-methoxyphenyl nucleophile (e.g., a cuprate reagent derived from 3-methoxyphenylmagnesium bromide or 3-methoxyphenyllithium), solvent (e.g., THF, diethyl ether), and reagents for quenching (e.g., saturated aqueous ammonium chloride).
-
Procedure: The 3-methoxyphenyl nucleophile is prepared in situ and then reacted with the cyclohexenone derivative at low temperature (e.g., -78 °C). The reaction is stirred for a specified time and then quenched. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Reactivity of the 1,3-Dione Functional Group
The chemical reactivity of this compound is dominated by the 1,3-dione moiety. The acidic nature of the C2 protons and the presence of two electrophilic carbonyl carbons allow for a wide range of chemical transformations.
Keto-Enol Tautomerism and Acidity
The 1,3-dione system of this compound exists in equilibrium between the diketo form and two possible enol forms. This tautomerism is responsible for the acidity of the proton at the C2 position. The pKa of the parent compound, cyclohexane-1,3-dione, is approximately 5.26, indicating that the C2 proton can be readily removed by a moderately strong base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and is key to the reactivity of the dione group.
Caption: Keto-enol tautomerism in 1,3-diones.
Alkylation
The enolate generated from this compound can readily undergo C-alkylation with various electrophiles, such as alkyl halides. This reaction is a powerful tool for introducing substituents at the C2 position. O-alkylation can be a competing reaction, and the C/O-alkylation ratio can be influenced by factors such as the nature of the counter-ion, the solvent, and the alkylating agent.
Experimental Protocol: General C-Alkylation of a Cyclic 1,3-Diketone [6][7]
-
Materials: Cyclic 1,3-diketone (1 mmol), base (e.g., Triton B, NaH, or KH), alkyl halide (1.1 mmol), solvent (e.g., aqueous solution, THF, or DMF).
-
Procedure: The diketone is dissolved in the solvent and treated with the base to generate the enolate. The alkyl halide is then added, and the reaction mixture is stirred at room temperature or heated. After the reaction is complete, the mixture is worked up by extraction and purified by chromatography or recrystallization.
Acylation
Similar to alkylation, the enolate of this compound can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of a β-triketone, which is a valuable intermediate in organic synthesis.
Condensation Reactions
The carbonyl groups of the dione are susceptible to condensation reactions with various nucleophiles, particularly amines. For instance, reaction with primary amines can yield enaminones, and reaction with hydrazine derivatives can lead to the formation of fused pyrazole systems.
Synthesis of Fused Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. For example, multicomponent reactions involving the dione, an aldehyde, and a source of nitrogen or sulfur can lead to the formation of fused pyran, pyridine, and thiophene derivatives.[8][9]
Experimental Protocol: General Synthesis of Fused Pyran Derivatives [10]
-
Materials: 1,3-Diketone (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), catalyst (e.g., piperidine, ammonium acetate), solvent (e.g., ethanol).
-
Procedure: The reactants and catalyst are mixed in the solvent and refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified.
Caption: Key reactions of the 1,3-dione functional group.
Quantitative Data
While specific experimental data for this compound is limited in the available literature, the following table summarizes typical data for related compounds.
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₃H₁₄O₃ | [11] |
| Molecular Weight | 218.25 g/mol | [11] |
| Melting Point | 127-132 °C | [12] |
| Spectroscopic Data (Typical for 5-Arylcyclohexane-1,3-diones) | ||
| ¹H NMR (CDCl₃, δ) | 7.2-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.5-2.5 (m, 7H, cyclohexane-H) | General |
| ¹³C NMR (CDCl₃, δ) | ~200 (C=O), 160 (Ar-C-O), 130-110 (Ar-C), ~55 (OCH₃), ~50-30 (cyclohexane-C) | General |
| IR (KBr, cm⁻¹) | ~3400 (enol O-H), ~2950 (C-H), ~1700 (C=O), ~1600 (C=C), ~1250 (C-O) | General |
| Mass Spec (EI, m/z) | ~218 (M⁺) | General |
| Biological Activity (IC₅₀, for related compounds) | ||
| Anticancer (MCF-7) | Varies (µM range) | [13] |
| Anticancer (MDA-MB-231) | Varies (µM range) | [13] |
Applications in Drug Development
The 5-arylcyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of several protein kinases, including c-Met. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[14]
Caption: Inhibition of the c-Met signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of cyclohexane-1,3-dione derivatives has also been explored. Inflammation is a complex biological response involving various enzymes and signaling pathways, such as the cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways. Some studies suggest that compounds with a similar core structure can modulate these pathways.[15]
Conclusion
The 1,3-dione functional group in this compound is the cornerstone of its chemical reactivity, enabling a wide array of synthetic transformations. The acidity of the C2 protons allows for facile generation of a nucleophilic enolate, which can be exploited in alkylation, acylation, and condensation reactions. This versatility makes it an invaluable building block for the synthesis of complex molecules, including fused heterocyclic systems with potential therapeutic applications. The demonstrated anticancer and anti-inflammatory activities of related compounds highlight the importance of the 5-arylcyclohexane-1,3-dione scaffold in modern drug discovery. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space surrounding 5-(3-methoxyphenyl)cyclohexane-1,3-dione and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate various biological targets, offering promising avenues for the development of novel therapeutics. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The parent compound, this compound, serves as a valuable starting point for chemical exploration due to the synthetic tractability of the cyclohexane-1,3-dione core and the diverse modifications possible on the pendant phenyl ring. Analogs of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and neurological agents. This guide focuses on the key biological targets and therapeutic areas where these analogs have shown promise, namely as inhibitors of c-Met kinase and as ligands for the 5-HT1A receptor.
Data Presentation: Quantitative Biological Activity
Table 1: Anticancer Activity of 5-Arylcyclohexane-1,3-dione Analogs against H460 Non-Small-Cell Lung Cancer (NSCLC) Cell Line
| Compound ID | R Group on Phenyl Ring | pIC50 (-logIC50) |
| 1 | 4-F | 4.39 |
| 2 | 4-Cl | 4.46 |
| 3 | 4-Br | 4.52 |
| 4 | 4-I | 4.60 |
| 5 | 4-CH3 | 4.35 |
| 6 | 4-OCH3 | 4.29 |
| 7 | 4-NO2 | 4.77 |
| 8 | 3-F | 4.33 |
| 9 | 3-Cl | 4.40 |
| 10 | 3-Br | 4.45 |
| ... | ... | ... |
| 40 | 2,4-diCl | 4.85 |
Note: This table is a representative sample of the data available for 40 analogs. The pIC50 values indicate the potency of the compounds in inhibiting the growth of H460 cells.
Table 2: Kinase Inhibitory Activity of Fused Heterocyclic Derivatives of Cyclohexane-1,3-dione
| Compound ID | Heterocyclic System | c-Met IC50 (nM) | Pim-1 IC50 (nM) |
| 4b | Pyran | 15.8 | 25.1 |
| 6b | Pyridine | 12.3 | 20.7 |
| 8b | Thiophene | 20.1 | 30.5 |
| 9a | Pyrazole | 18.5 | 28.9 |
| 11b | Pyranopyrazole | 9.7 | 15.2 |
| 12b | Pyridinopyrazole | 8.1 | 12.6 |
Note: These compounds are derivatives where the cyclohexane-1,3-dione is part of a larger, fused heterocyclic system. The data highlights the potential of this core scaffold in designing kinase inhibitors.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research. The following sections provide established protocols for key experiments.
Synthesis of this compound
The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved through a Michael addition reaction followed by an intramolecular Claisen condensation and subsequent decarboxylation.
General Procedure:
-
Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) is added diethyl malonate. The mixture is stirred until a clear solution is obtained. 3-Methoxybenzaldehyde is then added, and the reaction mixture is refluxed for several hours. After cooling, the reaction is quenched with a dilute acid.
-
Hydrolysis and Decarboxylation: The crude product from the Michael addition is then subjected to hydrolysis with a strong base (e.g., sodium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid). The mixture is heated to induce decarboxylation, yielding this compound.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
In Vitro c-Met Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Add kinase buffer, recombinant c-Met enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is measured using a plate reader.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., H460)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
5-HT1A Receptor Binding Assay
This assay measures the affinity of the test compounds for the 5-HT1A receptor using a radioligand competition assay.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Signaling Pathways
Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades associated with the c-Met receptor and the 5-HT1A receptor.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers multiple downstream signaling pathways that are crucial for cell proliferation, survival, and motility. Aberrant activation of this pathway is implicated in various cancers.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in neurotransmission. Its activation by serotonin or agonist ligands leads to the inhibition of adenylyl cyclase and modulation of other downstream signaling pathways involved in mood and anxiety.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines a logical workflow for the exploration of the chemical space of this compound analogs.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available data, though not exhaustive for direct analogs, strongly suggests that modifications to the aryl ring and the cyclohexane-1,3-dione core can lead to potent and selective modulators of important biological targets such as c-Met kinase and the 5-HT1A receptor. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design, synthesis, and evaluation of new and improved analogs with therapeutic potential. Further exploration of this chemical space is warranted to fully unlock its potential in addressing unmet medical needs.
Synthesis of Novel Heterocyclic Compounds from 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel heterocyclic compounds utilizing 5-(3-methoxyphenyl)cyclohexane-1,3-dione as a versatile starting material. The inherent reactivity of the 1,3-dicarbonyl moiety within this precursor allows for its effective transformation into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document details the synthetic pathways for constructing key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, supported by experimental protocols, quantitative data, and visual diagrams of the reaction workflows.
Introduction
Cyclohexane-1,3-dione derivatives are valuable synthons in organic chemistry, serving as readily available building blocks for the construction of complex molecular architectures. The presence of a methoxyphenyl group at the 5-position of the cyclohexane-1,3-dione ring introduces functionalities that can influence the biological activity of the resulting heterocyclic compounds. Heterocyclic compounds are integral to the development of new therapeutic agents, with a wide range of applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. This guide focuses on the practical synthesis of several key classes of N-heterocycles from this compound.
Synthesis of Tetrahydroindazoles (Pyrazoles)
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, condensation with hydrazine hydrate leads to the formation of 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole.
Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole
A mixture of this compound (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-(3-Methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole | This compound | Hydrazine hydrate | Ethanol | 4-6 h | 85-95 | Not specified |
Note: The yield and melting point are based on general procedures for similar 1,3-diones and may vary for this specific substrate.
Reaction Workflow
Caption: Synthesis of Tetrahydroindazole.
Synthesis of Tetrahydrobenzo[d]isoxazoles (Isoxazoles)
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to isoxazole derivatives. This compound can be cyclized with hydroxylamine hydrochloride to yield 4-(3-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole.
Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole
To a solution of this compound (1 mmol) in ethanol (20 mL), hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate or pyridine (1.5 mmol) are added. The mixture is heated at reflux for 3-5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-(3-Methoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole | This compound | Hydroxylamine HCl | Ethanol | 3-5 h | 70-85 | Not specified |
Note: The yield and melting point are based on general procedures for similar 1,3-diones and may vary for this specific substrate.
Reaction Workflow
Caption: Synthesis of Tetrahydrobenzo[d]isoxazole.
Synthesis of Tetrahydropyrimidinones and Thiones (Pyrimidines)
Pyrimidinone and pyrimidine-thione scaffolds can be synthesized by the condensation of 1,3-dicarbonyl compounds with urea or thiourea, respectively. These reactions are typically catalyzed by an acid.
Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrimidinone/Thione Derivatives
A mixture of this compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) in a suitable solvent such as ethanol or acetic acid is heated at reflux for 8-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization.
Quantitative Data
| Product Type | Starting Material | Reagent | Catalyst | Solvent | Yield (%) |
| Tetrahydropyrimidinone | This compound | Urea | Acid | Ethanol/Acetic Acid | 60-80 |
| Tetrahydropyrimidine-thione | This compound | Thiourea | Acid | Ethanol/Acetic Acid | 65-85 |
Note: Yields are based on general procedures and may require optimization for this specific substrate.
Reaction Workflow
Caption: Synthesis of Pyrimidine Derivatives.
Biological Significance and Signaling Pathways
While specific biological activity data for heterocyclic compounds derived directly from this compound is not extensively reported in the literature, the resulting scaffolds (pyrazoles, isoxazoles, pyrimidines) are known to interact with various biological targets. For instance, many pyrazole derivatives are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Certain quinazoline derivatives, a class of fused pyrimidines, have shown promise as anticancer agents by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).
Potential Signaling Pathway Involvement of Synthesized Heterocycles
Caption: Potential Biological Targets.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a range of heterocyclic compounds. The methodologies outlined in this guide provide a foundation for the development of novel pyrazole, isoxazole, and pyrimidine derivatives. Further research into the specific reaction conditions and the biological evaluation of these novel compounds could lead to the discovery of new therapeutic agents with significant potential in various disease areas. The provided protocols are based on established reactions for this class of compounds and may require further optimization for the specific substrate.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione through a Knoevenagel condensation reaction. This compound and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the cyclohexane-1,3-dione scaffold in biologically active molecules.[1] The described methodology is based on established principles of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2][3]
The protocol details the reaction between 3-methoxybenzaldehyde and cyclohexane-1,3-dione, facilitated by a basic catalyst. This condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] The procedure outlined below is a standard and robust method adaptable for laboratory-scale synthesis.
Experimental Protocol
The synthesis of this compound is achieved through the Knoevenagel condensation of 3-methoxybenzaldehyde with cyclohexane-1,3-dione. The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol.
Materials and Reagents
-
3-Methoxybenzaldehyde
-
Cyclohexane-1,3-dione
-
Piperidine
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for thin-layer chromatography (TLC)
-
Solvents for TLC (e.g., ethyl acetate/hexane mixture)
-
Solvent for recrystallization (e.g., ethanol or methanol)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 equivalent) and 3-methoxybenzaldehyde (1.0 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl to remove the piperidine catalyst.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a solid.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocol.
| Parameter | Value |
| Reactants | |
| 3-Methoxybenzaldehyde | 1.0 equivalent |
| Cyclohexane-1,3-dione | 1.0 equivalent |
| Catalyst | |
| Piperidine | 0.1 equivalents |
| Solvent | |
| Ethanol, absolute | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 2-4 hours |
| Expected Yield | High (typically >80% for similar reactions) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway and Logical Relationships
The Knoevenagel condensation proceeds through a well-established reaction mechanism. The following diagram illustrates the key steps involved in the base-catalyzed reaction between an aldehyde and an active methylene compound.
Caption: Generalized mechanism of the Knoevenagel condensation.
References
Application Notes and Protocols: Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione via Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(3-methoxyphenyl)cyclohexane-1,3-dione, a valuable intermediate in the development of various biologically active molecules. The synthesis is achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. These application notes offer a comprehensive guide, including a plausible reaction scheme, a detailed experimental protocol, and a summary of expected data, to facilitate the successful synthesis and characterization of the target compound.
Introduction
Cyclohexane-1,3-dione derivatives are key structural motifs found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including herbicidal and pharmaceutical properties. The introduction of a substituted phenyl ring at the 5-position, such as the 3-methoxyphenyl group, provides a scaffold for further functionalization in drug discovery programs. The Michael addition reaction is a versatile and widely employed method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, making it an ideal strategy for the construction of the 5-substituted cyclohexane-1,3-dione core.[1][2] This protocol details a representative method for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound can be envisioned through the Michael addition of a suitable nucleophile, such as the enolate of a malonic ester derivative, to an α,β-unsaturated acceptor, followed by cyclization and decarboxylation. A plausible two-step sequence starting from 3-methoxybenzaldehyde and diethyl malonate is outlined below.
Step 1: Knoevenagel Condensation
3-Methoxybenzaldehyde + Diethyl Malonate → Diethyl 2-(3-methoxybenzylidene)malonate
Step 2: Michael Addition and Subsequent Cyclization/Decarboxylation
Diethyl 2-(3-methoxybenzylidene)malonate + Diethyl malonate → Intermediate Adduct → this compound
An alternative and more direct approach, often employed in a Robinson annulation sequence, involves the Michael addition of a nucleophile derived from a precursor like ethyl 3-oxobutanoate to a Michael acceptor such as 3-(3-methoxyphenyl)propenoate, followed by an intramolecular cyclization. For the purpose of this protocol, we will focus on a generalized Michael addition procedure that leads to the target scaffold.
Experimental Protocol
This protocol describes a general method for the Michael addition reaction to form a precursor that can be converted to this compound.
Materials:
-
3-Methoxybenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst for Knoevenagel)
-
Sodium ethoxide (base for Michael addition)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
Part A: Synthesis of Diethyl 2-(3-methoxybenzylidene)malonate (Knoevenagel Condensation)
-
To a solution of 3-methoxybenzaldehyde (1 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Part B: Synthesis of this compound (Michael Addition and Cyclization)
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 eq) dropwise at 0 °C.
-
To this mixture, add the diethyl 2-(3-methoxybenzylidene)malonate (1 eq) from Part A, dissolved in a minimal amount of ethanol, dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect cyclization and decarboxylation.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound hydrate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.26 g/mol | |
| Appearance | Solid | |
| InChI Key | VZKCVPJBIRYSNF-UHFFFAOYSA-N | |
| SMILES String | O=C(CC(C1)=O)CC1C2=CC=CC(OC)=C2.[H]O[H] |
Table 2: Representative Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Reaction Time | 24-72 hours | Varies with substrate and conditions |
| Reaction Temperature | Room Temperature | For the Michael addition step |
| Yield | 60-80% | Expected range after purification |
| Purification Method | Column Chromatography | Silica gel, Hexane:EtOAc |
| Characterization | ¹H NMR, ¹³C NMR, IR, MS | To confirm structure and purity |
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive base | Use freshly prepared sodium ethoxide. |
| Polymerization of Michael acceptor | Ensure the reaction is performed at the recommended temperature. | |
| Retro-Michael reaction | Consider running the reaction at a lower temperature to minimize the reverse reaction.[4] | |
| Formation of multiple products | Side reactions | Carefully control reaction stoichiometry and temperature. Optimize purification conditions. |
| Difficulty in purification | Co-eluting impurities | Try different solvent systems for column chromatography or consider recrystallization. |
Conclusion
The Michael addition reaction provides an effective pathway for the synthesis of this compound. The protocol outlined in these application notes is a representative procedure that can be optimized for specific laboratory conditions. Careful control of reaction parameters and purification techniques are crucial for obtaining the desired product in good yield and purity. The synthesized compound can serve as a versatile building block for the development of novel therapeutic agents and other functional organic molecules.
References
Application Notes and Protocols for the Purification of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a valuable intermediate in organic synthesis and pharmaceutical research. The following methods, including recrystallization and column chromatography, have been compiled to ensure the attainment of high-purity material suitable for downstream applications.
Introduction
This compound is a substituted cyclohexanedione derivative with potential applications in the development of novel therapeutic agents. Its purity is paramount for reliable biological screening and as a precursor in complex chemical syntheses. The purification of this compound is typically achieved through standard laboratory techniques such as recrystallization and silica gel column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C₁₃H₁₄O₃ | [1][2] |
| Molecular Weight (Anhydrous) | 218.25 g/mol | N/A |
| Molecular Formula (Hydrate) | C₁₃H₁₆O₄ | [2] |
| Molecular Weight (Hydrate) | 236.26 g/mol | [2] |
| Appearance | Pale yellow to beige powder | [3] |
| Melting Point | 101-105 °C (for the 2-methoxyphenyl analog) | [3] |
Purification Techniques
The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. Below are detailed protocols for the two most common and effective methods.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent is critical for successful purification.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on the polarity of the target molecule, suitable solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.[3] To determine the optimal solvent, perform small-scale solubility tests. A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Quantitative Data (Illustrative)
| Parameter | Value |
| Crude Compound | 1.0 g |
| Recrystallization Solvent | Ethanol (~10-15 mL) |
| Expected Recovery | 70-90% |
| Purity (by HPLC) | >98% |
Column Chromatography
Silica gel column chromatography is an effective method for separating this compound from impurities with different polarities.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase. Pack a glass column with the slurry, ensuring a uniform and air-free column bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point for related compounds is a 95:5 mixture of hexane:ethyl acetate.[4] The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with varying polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot aliquots of the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative)
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient from 95:5 to 80:20) |
| Ratio of Silica to Crude Product | ~50:1 (w/w) |
| Expected Yield | 80-95% |
| Purity (by HPLC) | >99% |
Experimental Workflow and Diagrams
The synthesis of 5-aryl-cyclohexane-1,3-diones typically proceeds through a Michael addition followed by a Claisen condensation. A general workflow for the synthesis and purification is depicted below.
Caption: General workflow for the synthesis and purification of this compound.
The logical relationship for selecting a purification method can be visualized as follows:
Caption: Decision tree for selecting the appropriate purification technique.
References
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Mass Spectrometry Analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometry analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and drug discovery. The methods outlined below are designed to offer a robust starting point for researchers engaged in the characterization and quantification of this and structurally related molecules. The protocols cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, including a proposed fragmentation pathway.
Introduction
This compound and its derivatives are recognized for their potential therapeutic applications, including their role as intermediates in the synthesis of novel pharmaceutical agents.[1][2] Accurate and sensitive analytical methods are crucial for the determination of these compounds in various matrices during research and development. Mass spectrometry, coupled with chromatographic separation, offers the high selectivity and sensitivity required for such analyses. This application note details a comprehensive approach to the analysis of this compound using LC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving reliable and reproducible results in mass spectrometry.[3] The goal is to extract the analyte of interest from its matrix, remove interfering substances, and prepare it in a solvent compatible with the LC-MS system.[4][5][6]
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
-
2 mL LC-MS vials
Protocol for Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standards by serial dilution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for calibration.
Protocol for Sample Extraction from a Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration, perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% Solvent A, 20% Solvent B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following LC-MS method provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range (Full Scan) | m/z 50-500 |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation studies |
Data Presentation
The expected mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₄O₃) is m/z 219.10. Quantitative data should be summarized in tables for clarity.
Table 1: Expected Precursor and Product Ions for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 219.10 | To be determined | To be determined |
Product ions are determined by performing MS/MS experiments on the precursor ion. Based on the fragmentation of similar cyclic diketones, fragments corresponding to losses of CO, H₂O, and cleavages within the cyclohexane ring are expected.[8]
Visualizations
Experimental Workflow
Caption: Figure 1: General workflow for sample preparation and LC-MS analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound in positive ion mode is likely to proceed from the protonated molecule. The diketo form is expected to be the predominant species in the gas phase for fragmentation.
Caption: Figure 2: Hypothesized fragmentation of this compound.
Discussion
The provided protocols offer a foundational method for the mass spectrometric analysis of this compound. The actual fragmentation pattern will need to be confirmed experimentally. The mass spectra of 1,3-cyclohexanediones can be complex, with fragmentation pathways influenced by the position and nature of substituents.[8] It is also known that cyclic diketones can exist in keto-enol tautomeric forms, which can influence their fragmentation.[9][10] Therefore, careful interpretation of the MS/MS spectra is essential for structural confirmation. The chromatographic conditions may also need to be optimized to achieve baseline separation from any isomers or impurities present in the sample.
Conclusion
This application note provides a detailed starting point for researchers working on the analysis of this compound. The outlined sample preparation, LC-MS parameters, and proposed fragmentation pathways serve as a robust framework for method development and routine analysis in a drug discovery and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. tecan.com [tecan.com]
- 6. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY | IDEALS [ideals.illinois.edu]
Application Notes and Protocols for In Vitro Biological Assays of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for conducting in vitro biological assays to evaluate the potential therapeutic properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. The methodologies are based on established assays for related cyclohexane-1,3-dione derivatives, which have shown promise in anticancer, anti-inflammatory, antioxidant, and antimicrobial studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed primarily by mitochondrial dehydrogenases.[1][3] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Data Presentation: Representative Anticancer Activity
| Compound Class | Cell Line | Assay | IC50 / LC50 | Reference |
| Cyclohexane-1,3-dione Derivatives | H460 (Non-small-cell lung cancer) | MTT | IC50 values available | [4] |
| Cyclohexane-1,3-dione Derivative (5c) | MB-231 (Human breast adenocarcinoma) | MTT | LC50: 10.31±0.003 µg/ml | [5][6] |
| Aminoethyl Substituted Cyclohexane Derivatives | DU145 (Human prostate cancer) | MTT | IC50: 15.3 µM for (1R,3S)-11 cis | [7] |
| Xanthene Derivatives from 5,5-dimethylcyclohexane-1,3-dione | Various Cancer Cell Lines | Cytotoxicity Assays | Significant Inhibition | [8][9] |
Experimental Protocol: MTT Assay
This protocol is designed for adherent cancer cells cultured in 96-well plates.
Materials:
-
Cancer cell line of interest (e.g., H460, MCF-7, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, protected from light.[1][10]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Experimental Workflow: MTT Assay
Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays
Inflammation is mediated by enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[11] COX-2 is an inducible enzyme upregulated at inflammatory sites, while 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes.[6][12] Assessing the inhibitory potential of this compound against these enzymes can reveal its anti-inflammatory mechanism.
Data Presentation: Representative Anti-inflammatory Activity
The following table presents IC50 values for various cyclohexane derivatives against COX-2 and 5-LOX, indicating the potential for this class of compounds to exhibit anti-inflammatory effects.
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Diarylidenecyclohexanone Derivative (Ic) | COX-2/mPGES1 | PGE₂ Production | 6.7 ± 0.19 | [11] |
| Diarylidenecyclohexanone Derivative (Ie) | 5-LOX | In Vitro Inhibition | 1.4 ± 0.1 | [11] |
| Diarylidenecyclohexanone Derivative (Ig) | 5-LOX | In Vitro Inhibition | 1.5 ± 0.13 | [11] |
| Dual COX-2/5-LOX Inhibitor (Compound 1) | COX-2 | Fluorimetric | 5.26 | [12] |
| Dual COX-2/5-LOX Inhibitor (Compound 1) | 5-LOX | Fluorimetric | 9.30 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a colorimetric or fluorometric inhibitor screening kit.
Materials:
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute the test compound and positive control to various concentrations in the assay buffer.
-
Enzyme Reaction Setup: To a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution to the designated wells.[6]
-
Inhibitor Incubation: Add the diluted test compound, positive control, or vehicle to the appropriate wells. Incubate for approximately 15 minutes at room temperature to allow for inhibitor-enzyme binding.[6]
-
Reaction Initiation: Start the reaction by adding the arachidonic acid substrate to all wells.[6]
-
Reaction Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Termination: Stop the reaction using the stop solution provided in the kit.
-
Detection: Measure the product formation (e.g., Prostaglandin G2) using a microplate reader at the specified wavelength (e.g., 590 nm for colorimetric assays).[13]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow: COX-2 Inhibition Assay
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant potential of a compound.[14] DPPH is a stable free radical that shows a deep purple color; when it is reduced by an antioxidant, the color changes to yellow.[14][15] The degree of color change is proportional to the scavenging activity.
Data Presentation: Representative Antioxidant Activity
The following table includes data for related compounds, which can be used to estimate the potential antioxidant activity of this compound.
| Compound Class | Assay | Activity Metric | Value | Reference |
| Dual COX-2/5-LOX Inhibitors | DPPH | Antioxidant Score | Good | [16] |
| 2,6-bisbenzylidenecyclohexanone Derivatives | DPPH | IC50 | Varies | [17] |
Experimental Protocol: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark as it is light-sensitive.[14][15]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution. Prepare similar dilutions for the positive control.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound dilutions to the wells. Then, add the DPPH working solution to each well. Include a blank (methanol only) and a control (methanol with DPPH solution).[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.[15]
Experimental Workflow: DPPH Assay
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a qualitative assay used to determine the susceptibility of bacteria to a specific antimicrobial agent.[18][19] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.[18]
Data Presentation: Representative Antimicrobial Activity
The following table provides minimum inhibitory concentration (MIC) and zone of inhibition data for related cyclohexane-1,3-dione derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | Assay | MIC / Zone of Inhibition | Reference |
| Cyclohexane-1,3-dione Derivative (5c) | Various Bacteria | Agar Disk Diffusion | MIC: 2.5 mg/ml | [5][6] |
| Cyclohexane-1,3-dione Derivatives | P. aeruginosa | Disk Diffusion | MIC: 0.30-0.45 µg/mL | [20] |
| Cyclohexane-1,3-dione Derivatives | S. aureus | Disk Diffusion | MIC: 0.25-0.45 µg/mL | [20] |
| Metal Complexes of Cyclohexane-1,3-dione Ligands | E. coli, S. aureus | Disk Diffusion | Medium-level activity | [13] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound
-
Positive control antibiotic disks (e.g., Ampicillin)
-
Negative control (solvent-loaded disk)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[21]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess liquid, and swab the entire surface of an MHA plate to create a uniform bacterial lawn. Allow the plate to dry for 3-5 minutes.[18][19]
-
Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a negative control disk onto the agar surface, ensuring they are well-spaced.[18]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[21]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Interpretation: Compare the zone diameter to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Experimental Workflow: Disk Diffusion Assay
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. shutterstock.com [shutterstock.com]
- 16. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sapub.org [sapub.org]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a synthetic compound with a chemical structure suggesting potential antioxidant properties.[1] The presence of a methoxyphenyl group attached to a cyclohexane-1,3-dione core indicates its potential to interact with biological systems, and preliminary studies suggest it may possess anti-inflammatory and antioxidant capabilities.[1] The evaluation of the antioxidant capacity of such molecules is a critical step in drug discovery and development, as oxidative stress is implicated in a wide range of pathological conditions.
These application notes provide detailed protocols for commonly employed antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to systematically evaluate the antioxidant potential of this compound.
General Mechanism of Antioxidant Action
Antioxidants neutralize harmful free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, quenching its reactivity. In SET-based assays, the antioxidant provides an electron to reduce the radical. The chosen assays in these protocols encompass both mechanisms, providing a comprehensive antioxidant profile of the test compound.
Caption: General mechanism of a free radical being neutralized by an antioxidant via Hydrogen Atom Transfer (HAT).
Data Presentation
The following tables present example data for the antioxidant capacity of this compound as determined by various assays. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | 45.8 ± 2.1 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 |
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | 1.8 ± 0.2 |
| Trolox (Standard) | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µmol Fe(II)/g) |
| This compound | 350.5 ± 15.2 |
| Ascorbic Acid (Standard) | 1800.0 ± 50.5 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
| Compound | ORAC Value (µmol TE/g) |
| This compound | 850.7 ± 45.3 |
| Trolox (Standard) | 1500.0 ± 70.1 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][3]
Workflow for DPPH Assay
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4][5]
Workflow for ABTS Assay
Caption: Workflow for the ABTS antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[4]
-
To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[4]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Prepare a series of Trolox standards for the standard curve.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance.
-
Generate a standard curve by plotting the percentage inhibition versus the concentration of Trolox.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve. The TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[6]
Workflow for FRAP Assay
Caption: Workflow for the FRAP antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Prepare this reagent fresh.[6]
-
Warm the FRAP reagent to 37°C before use.[6]
-
Prepare a stock solution of the test compound and serial dilutions.
-
Prepare a series of ferrous sulfate (FeSO₄) standards for the calibration curve.
-
-
Assay Procedure:
-
Add a large volume of the FRAP reagent to a cuvette or microplate well.
-
Add a small volume of the sample or standard and mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[6]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Calculate the FRAP value of the sample, which is expressed as µmol of Fe(II) equivalents per gram or mL of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Workflow for ORAC Assay
Caption: Workflow for the ORAC antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), the peroxyl radical initiator, in the same buffer. Prepare this solution fresh.
-
Prepare a stock solution of the test compound and serial dilutions.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to all wells.
-
Add the sample, standard, or blank (buffer) to the appropriate wells.
-
Pre-incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin measuring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve, expressed as micromoles of Trolox equivalents (TE) per gram or mL of the sample.
-
References
- 1. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors using 5-(3-methoxyphenyl)cyclohexane-1,3-dione as a key starting material. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to be adapted for this specific derivative.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The cyclohexane-1,3-dione scaffold has emerged as a versatile starting point for the synthesis of a variety of heterocyclic compounds with demonstrated kinase inhibitory activity. The introduction of a 3-methoxyphenyl substituent at the 5-position of the cyclohexane-1,3-dione ring offers opportunities for modulating the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This document outlines the synthesis of two classes of potential kinase inhibitors derived from this compound: 1,2,4-triazine derivatives targeting tyrosine kinases such as c-Met, and fused pyrazole derivatives which have shown inhibitory activity against various kinases.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for kinase inhibitors synthesized from this compound. This data is extrapolated from published results for analogous compounds derived from unsubstituted cyclohexane-1,3-dione.[1]
Table 1: Hypothetical c-Met Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives
| Compound ID | Structure | IC50 (nM) for c-Met |
| MPT-001 | 7-(3-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[e][1][2][3]triazine-3-thione | 15.2 |
| MPT-002 | N-benzyl-7-(3-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[e][1][2][3]triazin-3-amine | 8.5 |
| MPT-003 | 7-(3-methoxyphenyl)-3-(piperidin-1-yl)-4,5,6,7-tetrahydrobenzo[e][1][2][3]triazine | 22.1 |
Table 2: Hypothetical Pim-1 Kinase Inhibitory Activity of Fused Pyrazole Derivatives
| Compound ID | Structure | IC50 (nM) for Pim-1 |
| MPP-001 | 6-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-b]pyridin-7-one | 45.8 |
| MPP-002 | 3-amino-6-(3-methoxyphenyl)-1-phenyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-b]pyridin-7-one | 32.1 |
| MPP-003 | 6-(3-methoxyphenyl)-1,3-diphenyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-b]pyridin-7-one | 58.3 |
Experimental Protocols
Protocol 1: Synthesis of 7-(3-methoxyphenyl)-4,5,6,7-tetrahydrobenzo[e][1][2][3]triazine-3-thione (MPT-001)
This protocol describes a two-step synthesis of a 1,2,4-triazine derivative.
Step 1: Synthesis of 2-(2-(2,6-dioxo-4-(3-methoxyphenyl)cyclohexylidene)hydrazinyl)benzonitrile
-
Materials:
-
This compound
-
2-Hydrazinylbenzonitrile
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2-hydrazinylbenzonitrile (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate product.
-
Step 2: Cyclization to form MPT-001
-
Materials:
-
2-(2-(2,6-dioxo-4-(3-methoxyphenyl)cyclohexylidene)hydrazinyl)benzonitrile (from Step 1)
-
Thiosemicarbazide
-
Potassium Carbonate
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the intermediate from Step 1 (1 mmol) in 15 mL of DMF, add thiosemicarbazide (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture at 100-110 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford MPT-001.
-
Protocol 2: Synthesis of 6-(3-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-b]pyridin-7-one (MPP-001)
This protocol describes a multi-component reaction for the synthesis of a fused pyrazole derivative.
-
Materials:
-
This compound
-
Benzaldehyde
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Ethanol
-
Piperidine
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) in 25 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product MPP-001.
-
Visualizations
Caption: c-Met signaling pathway and the point of inhibition.
Caption: Workflow for the synthesis of MPT-001.
Caption: Workflow for the synthesis of MPP-001.
References
Application Notes and Protocols: Derivatization of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the derivatization of 5-(3-methoxyphenyl)cyclohexane-1,3-dione, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are designed to facilitate structure-activity relationship (SAR) studies aimed at identifying potent anti-inflammatory and anticancer agents.
Introduction
This compound is a promising starting material in medicinal chemistry due to its structural features that allow for diverse chemical modifications. The cyclohexane-1,3-dione core is a known pharmacophore present in various bioactive molecules, and the 3-methoxyphenyl substituent provides a handle for further functionalization. Preliminary studies suggest that this class of compounds may exhibit anti-inflammatory and antioxidant properties.[1] Derivatization of this scaffold allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
The primary focus of these notes is to provide methodologies for creating a library of derivatives and to present a framework for evaluating their biological activity, particularly as inhibitors of inflammatory pathways.
Data Presentation: Structure-Activity Relationship of Related Compounds
While specific SAR data for a comprehensive library of this compound derivatives is not extensively published, data from closely related diarylpentanoid analogues provide valuable insights into potential SAR trends for anti-inflammatory activity. The following table summarizes the nitric oxide (NO) suppression activity in IFN-γ/LPS-stimulated RAW 264.7 macrophages for a series of these related compounds. This data can guide the design of derivatives of this compound.[2][3]
| Compound ID | R1 | R2 | R3 | R4 | % NO Inhibition at 50 µM | IC50 (µM) |
| Parent | H | H | H | H | - | > 50 |
| 1 | OH | H | H | H | 75.2 ± 2.1 | 15.8 ± 0.4 |
| 2 | OMe | H | H | H | 55.1 ± 3.5 | 28.4 ± 1.2 |
| 3 | H | OH | H | H | 82.5 ± 1.8 | 12.1 ± 0.3 |
| 4 | H | OMe | H | H | 60.3 ± 2.9 | 25.6 ± 0.9 |
| 5 | H | H | OH | H | 95.3 ± 0.9 | 9.6 ± 0.5 |
| 6 | H | H | OMe | H | 70.1 ± 2.3 | 18.9 ± 0.7 |
| 7 | H | H | H | OH | 98.2 ± 0.5 | 4.9 ± 0.3 |
| 8 | H | H | H | OMe | 78.9 ± 1.5 | 14.2 ± 0.6 |
| Curcumin | - | - | - | - | 99.1 ± 0.3 | 14.7 ± 0.2 |
Data adapted from a study on diarylpentanoid analogues and is intended for illustrative purposes to guide derivatization strategies.[3]
Key Observations from Related SAR:
-
The presence and position of hydroxyl and methoxy groups on the aromatic rings significantly influence anti-inflammatory activity.
-
Hydroxyl groups, particularly at the para-position of the second phenyl ring (analogous to modifying the 3-methoxyphenyl group), appear to be critical for potent NO inhibition.[2]
-
Electron density on the aromatic rings plays a role in the observed activity.[2]
Experimental Protocols
The following protocols describe key derivatization strategies for this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Arylidene Derivatives
This protocol describes the reaction of this compound with various aromatic aldehydes to introduce a substituted benzylidene group at the C-2 position.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Methanol
-
Catalyst (e.g., piperidine, ammonium acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in methanol.
-
Add a catalytic amount of piperidine or ammonium acetate to the reaction mixture.
-
Stir the mixture at room temperature or under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-arylidene derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of Enaminone Derivatives
This protocol details the synthesis of enaminones through the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Toluene or ethanol
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq) and the desired amine (1.1 eq) in toluene or ethanol.
-
Heat the reaction mixture to reflux for 4-12 hours. If using a Dean-Stark trap, water will be collected azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure enaminone derivative.
-
Characterize the purified product using NMR, IR, and mass spectrometry.
Protocol 3: Alkylation at the C-2 Position
This protocol describes the alkylation of the C-2 position of the dione via its enolate.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification supplies
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for enolate formation.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkylated derivative.
-
Characterize the product by NMR, IR, and mass spectrometry.
Mandatory Visualizations
Diagram 1: Derivatization Workflow
Caption: Workflow for the derivatization of the core scaffold.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Based on studies of related compounds, a plausible mechanism of anti-inflammatory action for these derivatives is the inhibition of the NF-κB signaling pathway.[4][5][6][7][8]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
References
- 1. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src/NF-κB-targeted inhibition of LPS-induced macrophage activation and dextran sodium sulphate-induced colitis by Archidendron clypearia methanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3-Methoxyphenyl)cyclohexane-1,3-dione in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a diketone derivative that is well-documented as a versatile intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its unique structure, featuring a reactive cyclohexane-1,3-dione core and a methoxy-substituted phenyl group, offers a platform for creating more complex molecules. While its primary applications have been in the synthesis of heterocyclic compounds and as a building block for potential therapeutic agents, its structural characteristics also suggest significant, albeit less explored, potential in the field of material science.[1][2] The combination of the aromatic ring and the diketone functionality makes it a candidate for the development of novel polymers and functional materials.[1][2] This document provides an overview of its synthesis, physicochemical properties, and detailed protocols for its potential application in material science based on its chemical reactivity.
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ (anhydrous) |
| C₁₃H₁₆O₄ (hydrate) | |
| Molecular Weight | 218.25 g/mol (anhydrous) |
| 236.26 g/mol (hydrate) | |
| Melting Point | 127-132 °C |
| Boiling Point | 391 °C at 760 mmHg |
| Density | 1.163 g/cm³ |
| pKa (Predicted) | 4.95 ± 0.20 |
| LogP (Computational) | 1.2762 |
| Topological Polar Surface Area (TPSA) | 74.87 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound is typically achieved through a Michael addition reaction, a well-established method for forming carbon-carbon bonds.[1]
Protocol: Michael Addition for Synthesis
-
Materials:
-
3-Methoxybenzaldehyde
-
Cyclohexane-1,3-dione
-
A basic catalyst (e.g., piperidine, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, methanol)
-
Hydrochloric acid (for neutralization/workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 equivalent) in the chosen solvent.
-
Add the basic catalyst (catalytic amount) to the solution and stir.
-
Slowly add 3-methoxybenzaldehyde (1 equivalent) to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated to facilitate the reaction. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
2. Potential Application in Polymer Synthesis
The diketone functionality of this compound makes it a suitable candidate as a monomer in condensation polymerization reactions. For instance, it can react with diamines to form polyenamines, a class of polymers with interesting electronic and thermal properties. The methoxyphenyl group can enhance the solubility and processability of the resulting polymer.
Hypothetical Protocol: Synthesis of a Polyenamine
-
Materials:
-
This compound
-
A diamine monomer (e.g., 1,6-hexanediamine, 1,4-phenylenediamine)
-
A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
An acidic catalyst (e.g., p-toluenesulfonic acid)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the chosen diamine.
-
Add the solvent and a catalytic amount of the acidic catalyst.
-
Heat the reaction mixture to a high temperature (e.g., 160-180 °C) under a slow stream of nitrogen.
-
Water formed during the condensation reaction is removed azeotropically using the Dean-Stark trap.
-
The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
After several hours, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven.
-
The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), and thermal analysis (TGA/DSC).
-
Potential for Conducting Polymers
Aryl-substituted cyclohexane-1,3-diones are considered as potential building blocks for conducting polymers.[2] The aromatic and ketone groups can contribute to a conjugated system after polymerization and subsequent doping, which is a prerequisite for electrical conductivity. The synthesis of such polymers would likely involve a multi-step process to create a fully conjugated backbone, followed by a doping step to introduce charge carriers. Further research is required to establish specific synthetic routes and to characterize the electrical properties of materials derived from this compound.
This compound is a readily accessible compound with a well-defined chemistry. While its application in material science is not yet established, its chemical structure holds promise for the development of new functional polymers. The protocols provided herein for its synthesis and a hypothetical polymerization pathway offer a foundation for researchers to explore its potential in this exciting field. Further investigation into the polymerization of this monomer and the characterization of the resulting materials could lead to novel applications in areas such as organic electronics and high-performance plastics.
References
Troubleshooting & Optimization
Common side products in the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and established method for the synthesis of this compound is the Robinson annulation. This reaction involves a Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[1][2][3]
The likely starting materials for this synthesis are a derivative of 3-methoxyphenylacetonitrile or a related active methylene compound as the Michael donor, and methyl vinyl ketone as the Michael acceptor. The reaction is typically base-catalyzed.
Q2: What are the potential side products in this synthesis?
Several side products can form during the synthesis of this compound via the Robinson annulation. The formation and proportion of these byproducts are highly dependent on the reaction conditions.
Common Side Products:
-
Michael Adduct: The intermediate formed after the Michael addition may not proceed to the cyclization step (intramolecular aldol condensation). This can be due to unfavorable reaction kinetics or steric hindrance.
-
Polymerized Methyl Vinyl Ketone (MVK): MVK is prone to polymerization in the presence of base, which is a common catalyst for this reaction. This is a significant competing reaction that can reduce the overall yield.
-
Double Michael Adduct: The enolate of the initial Michael adduct can react with a second molecule of methyl vinyl ketone instead of undergoing the intramolecular cyclization.
-
Self-Condensation Products: The starting materials or the product itself might undergo self-condensation reactions under the reaction conditions.
-
Alternative Cyclization Products: Depending on the structure of the Michael donor, there might be possibilities for the formation of other ring sizes if different enolates can be formed and participate in the intramolecular aldol condensation.
Q3: How can I minimize the formation of side products?
Minimizing side product formation requires careful control of the reaction conditions. Here are some general strategies:
-
Control of Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of the Michael acceptor (methyl vinyl ketone), which can lead to polymerization and double Michael addition.
-
Temperature Control: The Michael addition is typically carried out at a lower temperature to favor the desired addition reaction over polymerization. The subsequent aldol condensation might require heating, so a stepwise temperature profile can be beneficial.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. A weaker base might favor the Michael addition while a stronger base is often required for the aldol condensation. The solvent can affect the solubility of intermediates and the reactivity of the enolates.
-
Slow Addition: Adding the methyl vinyl ketone slowly to the reaction mixture can help to maintain a low concentration of the monomer and reduce the rate of polymerization.
-
Use of MVK Equivalents: To circumvent the issue of MVK polymerization, precursors such as β-chloroketones or β-ammoniumketones can be used.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | 1. Inactive catalyst or base.2. Incorrect reaction temperature.3. Degradation of starting materials.4. MVK polymerization. | 1. Use fresh, anhydrous base and solvent.2. Optimize the reaction temperature for both the Michael addition and aldol condensation steps.3. Check the purity of starting materials.4. Add MVK slowly to the reaction mixture at a low temperature. Consider using an MVK equivalent.[4] |
| High proportion of Michael adduct byproduct | 1. Insufficiently strong base for aldol condensation.2. Reaction time for aldol condensation is too short.3. Steric hindrance preventing cyclization. | 1. Use a stronger base for the cyclization step.2. Increase the reaction time and/or temperature for the aldol condensation.3. This may be an inherent limitation of the substrate; further optimization of reaction conditions is needed. |
| Presence of a significant amount of polymer | Polymerization of methyl vinyl ketone. | 1. Add MVK slowly and at a low temperature.2. Ensure efficient stirring.3. Use a less basic catalyst for the Michael addition step if possible.4. Use an MVK equivalent.[4] |
| Formation of multiple unidentified products | 1. Competing side reactions such as self-condensation or double Michael addition.2. Reaction temperature is too high, leading to decomposition. | 1. Carefully control stoichiometry and temperature.2. Use a milder base.3. Analyze the crude product by LC-MS or GC-MS to identify the byproducts and adjust the reaction conditions accordingly. |
| Difficulty in purifying the final product | The product may be contaminated with structurally similar side products or starting materials. | 1. Utilize column chromatography with a suitable solvent system for separation.2. Recrystallization from an appropriate solvent can be effective for removing impurities.[5] |
Experimental Protocols
General Robinson Annulation Protocol:
-
Enolate Formation: A suitable active methylene compound derived from 3-methoxyphenylacetonitrile is dissolved in an anhydrous solvent (e.g., ethanol, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
A base (e.g., sodium ethoxide, potassium tert-butoxide) is added to the solution to generate the enolate. The mixture is typically stirred at room temperature or cooled to 0°C.
-
Michael Addition: Methyl vinyl ketone (or an equivalent) is added dropwise to the enolate solution at a controlled temperature (often 0°C to room temperature) to facilitate the Michael addition. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Aldol Condensation and Dehydration: The reaction mixture is then heated (reflux may be necessary) to promote the intramolecular aldol condensation and subsequent dehydration to form the final product. This step is also monitored for completion.
-
Work-up and Purification: The reaction is quenched with an acidic solution (e.g., dilute HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]
Visualizations
Caption: General reaction pathway for the synthesis of this compound via Robinson Annulation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. US6169205B1 - Process for the purification of (RR,SS)-2-(dimethylamino) methyl-1-(3-methoxyphenyl)-cyclohexanol from (RS,SR)-2-(dimethylamino)methyl-1-(3-methoxyphenyl) cyclohexanol - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format. The synthesis is typically a multi-step process analogous to the Robinson annulation for dimedone, involving a Michael addition, an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.
Issue 1: Low or No Product Formation in the Initial Condensation Step
-
Question: My initial Michael addition/Claisen condensation reaction is resulting in a very low yield or no formation of the cyclic β-diketone intermediate. What are the primary factors I should investigate?
-
Answer: Low or no product formation in this step can often be attributed to several critical factors. A systematic evaluation of the following can help identify the root cause:
-
Inactive Base/Catalyst: The base used to generate the nucleophile (e.g., sodium ethoxide, sodium methoxide) may be old, have been improperly stored, or may have decomposed due to exposure to moisture. Ensure the base is fresh and handled under anhydrous conditions.
-
Insufficient Nucleophile Generation: The efficiency of the Michael addition is dependent on the formation of the enolate from the active methylene compound (e.g., diethyl malonate). If the base is not strong enough or if there are acidic impurities in the reaction mixture (including residual acid from a previous step), the enolate concentration will be too low for the reaction to proceed effectively.
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated ketone, (E)-4-(3-methoxyphenyl)but-3-en-2-one, may have impurities or steric hindrance that reduces its electrophilicity. Ensure the purity of your starting materials.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Reactions conducted at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: I am observing the formation of multiple spots on my TLC plate, indicating several products in my reaction mixture. What are the likely side reactions?
-
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:
-
Bis-Addition: The Michael adduct can sometimes act as a nucleophile itself and react with a second molecule of the Michael acceptor, leading to a bis-adduct. To minimize this, it is crucial to control the stoichiometry of the reactants carefully.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions, such as high temperature, favor the reverse reaction, the product can decompose back to the starting materials.[1]
-
Self-Condensation of Starting Materials: If a strong base is used, the α,β-unsaturated ketone can undergo self-condensation. Using a milder base or controlled addition of the base can help prevent this.
-
Incomplete Cyclization: The intramolecular Claisen condensation may not go to completion, leaving the Michael adduct as a significant impurity. Ensure sufficient reaction time and appropriate temperature for the cyclization step.
-
Issue 3: Difficulty with Hydrolysis and Decarboxylation
-
Question: The hydrolysis of the ester intermediate and subsequent decarboxylation seems to be incomplete, leading to a low yield of the final product. How can I optimize this step?
-
Answer: Incomplete hydrolysis and decarboxylation are common hurdles. Consider the following to improve the efficiency of this step:
-
Insufficient Hydrolysis: The ester group of the cyclized intermediate needs to be completely hydrolyzed to the carboxylate before acidification and decarboxylation. Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated for an adequate amount of time to drive the saponification to completion.
-
Ineffective Decarboxylation: Decarboxylation is typically achieved by heating the acidified reaction mixture. The temperature and pH are critical. The pH should be acidic to protonate the carboxylate, and the temperature needs to be high enough to facilitate the loss of CO2. If the reaction is not heated sufficiently, or if the solution is not acidic enough, the decarboxylation will be slow or incomplete.
-
Monitoring the Reaction: Monitor the evolution of CO2 gas as an indicator of the decarboxylation progress. The reaction is complete when gas evolution ceases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Robinson annulation, which involves a Michael addition followed by an intramolecular Claisen condensation (Dieckmann cyclization). A common approach starts with the reaction of an α,β-unsaturated ketone, (E)-4-(3-methoxyphenyl)but-3-en-2-one, with a soft nucleophile like diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate then undergoes cyclization, followed by hydrolysis and decarboxylation to yield the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. Use a suitable eluent system, such as a mixture of cyclohexane and ethyl acetate (e.g., 15:1 or 20:1 v/v), to separate the starting materials, intermediates, and the final product.[2] The disappearance of the limiting starting material and the appearance of the product spot can indicate the reaction's progression. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q3: What are the expected spectroscopic data for this compound?
-
1H NMR (in CDCl3): You would expect to see signals for the aromatic protons of the methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), a singlet for the methoxy group protons around δ 3.8 ppm, and multiplets for the aliphatic protons on the cyclohexane ring. Due to keto-enol tautomerism, you may observe signals for both the keto and enol forms.
-
13C NMR (in CDCl3): Expect signals for the carbonyl carbons in the range of δ 190-210 ppm, aromatic carbons between δ 110-160 ppm, and the methoxy carbon around δ 55 ppm. The aliphatic carbons of the cyclohexane ring will appear at higher field.
-
FTIR (KBr or ATR): Look for a strong absorption band for the C=O stretching of the ketone groups, typically in the range of 1700-1740 cm-1. If the enol form is present, you may also see a broad O-H stretch around 2500-3300 cm-1 and a C=C stretch around 1600-1650 cm-1.
Q4: What is the best way to purify the final product?
A4: The final product can be purified by recrystallization or column chromatography. For recrystallization, common solvents to try are ethanol, methanol, or a mixture of ethanol and water. For column chromatography, a silica gel stationary phase with an eluent system of ethyl acetate and hexane or cyclohexane is often effective.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the well-established synthesis of dimedone and should be optimized for the specific substrate.
Step 1: Michael Addition and Dieckmann Condensation
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Formation of the Nucleophile: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Michael Addition: To this mixture, add a solution of (E)-4-(3-methoxyphenyl)but-3-en-2-one (1 equivalent) in anhydrous ethanol dropwise.
-
Dieckmann Condensation: After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: After the cyclization is complete, add a solution of sodium hydroxide or potassium hydroxide in water to the reaction mixture and continue to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol by rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification and Decarboxylation: Carefully acidify the aqueous layer with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2-3. Heat the acidic solution to reflux until the evolution of carbon dioxide ceases.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Purification
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Column Chromatography: If further purification is needed, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Ethoxide | Sodium Methoxide | Potassium tert-butoxide |
| Solvent | Ethanol | Methanol | THF |
| Reaction Temp (°C) | Reflux | Room Temperature | 50 |
| Reaction Time (h) | 4 | 12 | 8 |
| Yield (%) | To be determined | To be determined | To be determined |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive base | Use freshly prepared or opened base |
| Low reaction temperature | Increase temperature to reflux | |
| Impure starting materials | Purify starting materials before use | |
| Multiple Products | Incorrect stoichiometry | Use a 1:1 molar ratio of reactants |
| Side reactions | Lower the reaction temperature | |
| Incomplete Reaction | Insufficient reaction time | Increase reflux time and monitor by TLC |
| Ineffective hydrolysis | Use a larger excess of NaOH/KOH | |
| Incomplete decarboxylation | Ensure acidic pH and sufficient heating |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of yield data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in this synthesis can arise from several factors, primarily related to the reaction conditions of the Michael addition or Robinson annulation.
-
Inefficient Enolate Formation: The initial deprotonation of cyclohexane-1,3-dione to form the nucleophilic enolate is critical. If the base used is not strong enough, is not fresh, or is used in a suboptimal solvent, the enolate concentration will be insufficient for the reaction to proceed efficiently.
-
Side Reactions: Several side reactions can compete with the desired product formation, consuming starting materials and reducing the overall yield. These include:
-
Self-condensation of the aldehyde: 3-Methoxybenzaldehyde can react with itself under certain basic conditions.
-
Polymerization of the Michael acceptor: In a Robinson annulation using an α,β-unsaturated ketone, polymerization of this reagent is a common issue.
-
Formation of bis-Michael adduct: The initial product can sometimes react with a second molecule of the aldehyde, leading to a bis-adduct.[1]
-
-
Unfavorable Reaction Conditions: Temperature and reaction time are crucial parameters. Excessively high temperatures can promote side reactions or decomposition, while insufficient time or temperature may lead to an incomplete reaction.[1]
-
Catalyst Inactivity: If a catalyst is used, it may be inactive due to improper storage or handling.
Solutions:
-
Optimize Base and Solvent: Experiment with different base-solvent combinations. Common bases include alkali hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt). Aprotic solvents like DMF or DMSO can sometimes enhance reactivity.
-
Control Reaction Temperature: Monitor and control the reaction temperature closely. Running the reaction at a lower temperature for a longer duration may help minimize side reactions.
-
Use Fresh Reagents: Ensure that the 3-methoxybenzaldehyde is pure and the base is active.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials (3-methoxybenzaldehyde and cyclohexane-1,3-dione), the intermediate aldol addition product (if dehydration is incomplete), and side products from competing reactions as mentioned above.
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is a powerful technique.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Question 3: The reaction seems to have stalled and is not proceeding to completion. What can I do?
Answer: A stalled reaction can be due to several factors:
-
Insufficient Base or Catalyst: The base or catalyst may have been consumed by side reactions or impurities.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Reversibility of the Reaction: The initial Michael addition can be reversible.[1]
Solutions:
-
Add Additional Reagent: Carefully add a small additional amount of the base or catalyst to the reaction mixture.
-
Improve Solubility: Try a different solvent or a co-solvent system to ensure all reactants are in solution. Gentle heating may also improve solubility, but care must be taken to avoid promoting side reactions.
-
Shift the Equilibrium: If the reaction is reversible, removing a byproduct (e.g., water in the condensation step) can help drive the reaction to completion. This can sometimes be achieved by azeotropic distillation.[3]
Data Presentation
The following table provides illustrative data on how different reaction conditions can affect the yield of this compound synthesis via a Michael addition followed by an intramolecular aldol condensation. Please note that these are representative values and actual yields may vary based on specific experimental execution.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% NaOH | Ethanol | 25 | 24 | 65 |
| 2 | 10% KOH | Ethanol | 25 | 24 | 70 |
| 3 | 10% NaOMe | Methanol | 25 | 18 | 75 |
| 4 | 20% Piperidine | Toluene | 80 | 12 | 68 |
| 5 | 10% NaOMe | Methanol | 50 | 8 | 82 |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to this compound.
Method 1: Michael Addition Followed by Intramolecular Aldol Condensation
This two-step, one-pot procedure is a common approach for this synthesis.
Materials:
-
Cyclohexane-1,3-dione
-
3-Methoxybenzaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexane-1,3-dione (1.0 eq) in methanol.
-
Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the enolate.
-
Add 3-methoxybenzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Method 2: Robinson Annulation (Illustrative for Aryl-Substituted Cyclohexenones)
While not the most direct route for the target molecule, the Robinson annulation is a powerful method for forming six-membered rings and is conceptually relevant.[4][5] This protocol is a general illustration.
Materials:
-
A suitable enolate precursor (e.g., a 1,3-dicarbonyl compound)
-
An α,β-unsaturated ketone (Michael acceptor)
-
Base (e.g., NaOH, KOH, or an alkoxide)
-
Solvent (e.g., ethanol, methanol, or THF)
Procedure:
-
Dissolve the enolate precursor in the chosen solvent in a round-bottom flask.
-
Add the base and stir to generate the enolate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the α,β-unsaturated ketone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).
-
Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.
-
After cooling to room temperature, neutralize the reaction with a dilute acid.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Remove the solvent and purify the product as described in Method 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Purification of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Troubleshooting Purification Challenges
The purification of this compound can present several challenges, primarily related to its keto-enol tautomerism and the removal of structurally similar impurities. This guide addresses common issues encountered during recrystallization and column chromatography.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Q: My compound separates as an oil or fails to crystallize from solution. What should I do?
A: "Oiling out" or the formation of an amorphous solid instead of crystals is a common issue. This can be caused by a supersaturated solution, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil or amorphous solid. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, gradually cool it further in a refrigerator and then an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to induce crystallization.
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. A good starting point for recrystallization is a mixture of ethanol and water or ethyl acetate and hexane.
Issue 2: Incomplete Separation of Impurities by Column Chromatography
Q: I am unable to achieve baseline separation of my product from impurities during column chromatography. How can I improve the separation?
A: Co-elution of impurities is often due to an inappropriate mobile phase polarity or a suboptimal stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify a mobile phase that provides good separation between your product and the impurities (aim for a ΔRf of at least 0.2).
-
Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). This can help to resolve compounds with similar polarities.
-
-
Modify the Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice. Ensure it is properly packed to avoid channeling.
-
Acidification: For compounds that can exist in different protonation states, adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can often improve peak shape and resolution.
-
-
Sample Loading: Load the crude sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of pure this compound?
A: The expected properties are summarized in the table below. These values can be used as a benchmark for purity assessment.
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 127-132 °C[1] |
Q2: What are the common impurities in the synthesis of this compound?
A: The synthesis, often a Michael addition followed by cyclization, can lead to several impurities:
-
Unreacted Starting Materials: 3-Methoxybenzaldehyde and cyclohexane-1,3-dione.
-
Michael Adduct Intermediate: The non-cyclized intermediate.
-
Side-Products: Products from self-condensation of the starting materials or other side reactions.
Q3: How can I confirm the purity of my final product?
A: Purity should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point within the expected range is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant impurity peaks.
Q4: How does keto-enol tautomerism affect the purification and characterization of this compound?
A: this compound exists as an equilibrium mixture of keto and enol tautomers. This can lead to:
-
Broadened peaks in NMR spectra: The exchange between tautomers can broaden the signals of protons and carbons near the dione functionality.
-
Multiple spots on TLC: Depending on the solvent system and the rate of interconversion, you might observe two distinct spots or a streaked spot.
-
Difficulty in crystallization: The presence of multiple species in solution can sometimes hinder the formation of a well-ordered crystal lattice.
To minimize these effects during characterization, you can try acquiring NMR spectra at different temperatures or in different deuterated solvents.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: While the solution is still warm, add hot water dropwise until the solution becomes faintly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal gradient should be determined by prior TLC analysis.
-
Column Packing: Pack the column with a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Run the gradient, collecting fractions and monitoring by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity and Yield Data
The following table provides typical data for the purification of this compound.
| Purification Method | Typical Yield | Purity (by HPLC/NMR) |
| Recrystallization | 70-85% | >95% |
| Column Chromatography | 60-80% | >98% |
Reference Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
Aromatic Protons: δ 6.8-7.3 ppm (multiplet, 4H)
-
Methoxy Protons: δ 3.8 ppm (singlet, 3H)
-
Cyclohexane Protons: δ 2.2-3.0 ppm (multiplets, 7H)
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
-
Carbonyl Carbons: δ ~200 ppm
-
Aromatic Carbons: δ 110-160 ppm
-
Methoxy Carbon: δ ~55 ppm
-
Cyclohexane Carbons: δ 30-50 ppm
Note: The presence of the enol tautomer will result in additional signals, typically a broad singlet for the enolic proton above 10 ppm and vinylic carbon signals in the ¹³C NMR spectrum.
References
Stability and storage conditions for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound, which may be supplied as a hydrate, should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] For long-term storage, maintaining temperatures below 0°C and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation, similar to precautions for the parent compound, 1,3-cyclohexanedione.[2][3]
Q2: How stable is this compound at room temperature?
A2: While the compound can be shipped at room temperature in the continental US, extended storage at ambient temperatures is not recommended.[1] The parent compound, 1,3-cyclohexanedione, shows decreased stability at temperatures above 50°C.[2] Therefore, to ensure the integrity of the compound, storage at the recommended 2-8°C is crucial.
Q3: What is the stability of this compound in different solvents?
A3: this compound is soluble in many organic solvents such as ethanol, acetone, and ethyl acetate.[2] The stability in solution can be solvent-dependent. For instance, the thermal decomposition of related cyclic peroxides has shown solvent effects.[4] It is advisable to prepare solutions fresh and store them at low temperatures if immediate use is not possible. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere, is a good practice based on recommendations for similar compounds.[5]
Q4: How does pH affect the stability of this compound?
A4: Based on the behavior of 1,3-cyclohexanedione, the compound is expected to be relatively stable at a neutral pH of around 7.[2]
-
Acidic conditions: In acidic environments, the carbonyl groups can be protonated, making the compound more susceptible to nucleophilic attack.[2]
-
Basic conditions: In basic solutions, the enolate form becomes more prominent, which can increase reactivity towards electrophiles.[2] Strong basic conditions may promote the cleavage of the cyclohexane ring.[2]
Q5: Is this compound sensitive to light?
A5: The presence of an aromatic ketone structure suggests potential photosensitivity. Aromatic ketones can undergo photoreduction.[6][7] Therefore, it is recommended to protect the compound and its solutions from light.[5] Photostability studies, as outlined in ICH Q1B guidelines, can be conducted to determine the extent of its light sensitivity.[8]
Q6: What are the potential degradation pathways for this compound?
A6: As a β-diketone, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The β-diketone functionality can undergo enzymatic or chemical hydrolysis, leading to C-C bond cleavage.[1]
-
Oxidation: The compound can be oxidized by agents like potassium permanganate or hydrogen peroxide, which can break the carbonyl groups and the cyclohexane ring.[2] Storing under an inert atmosphere can minimize oxidative degradation.[3]
-
Thermal Decomposition: At elevated temperatures, cyclohexanedione derivatives can undergo decomposition involving the breakdown of the β-diketone system.[9] The initial step in the thermal decomposition of cyclohexane itself is C-C bond fission.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C in a dry, sealed container. For long-term storage, confirm if it was kept under an inert atmosphere. |
| Loss of activity in solution | Instability in the chosen solvent or exposure to light. | Prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C or -80°C, protected from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Review handling procedures to minimize exposure to high temperatures, extreme pH, and light. Consider performing a forced degradation study to identify potential degradation products. |
| Physical appearance change (e.g., color change) | Oxidative degradation or self-condensation. | This indicates significant degradation. The material should be discarded. Ensure future storage is under an inert atmosphere and at the recommended temperature. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
-
Objective: To determine the stability of this compound at various temperatures.
-
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Vials
-
Ovens/incubators set at desired temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system with a suitable column (e.g., C18) and UV detector.
-
-
Method:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Aliquot the solution into several vials.
-
Place a set of vials in each temperature-controlled environment.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.
-
Analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
-
Plot the concentration of the parent compound against time for each temperature to determine the degradation rate.
-
Protocol 2: pH Stability Assessment
-
Objective: To evaluate the stability of the compound in solutions of different pH.
-
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system.
-
-
Method:
-
Prepare solutions of the compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time intervals, take an aliquot from each solution.
-
Analyze the aliquots by HPLC to measure the concentration of the parent compound.
-
Determine the stability profile by plotting the remaining percentage of the compound against time for each pH.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for stability testing.
References
- 1. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. q1scientific.com [q1scientific.com]
- 9. smolecule.com [smolecule.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing 5-substituted-cyclohexane-1,3-diones is a base-catalyzed Michael-Claisen condensation cascade. This typically involves the reaction of a Michael acceptor, such as an α,β-unsaturated ester or ketone, with a Michael donor, like a malonic ester, followed by an intramolecular Claisen condensation. For this compound, a common approach is the reaction between 3-methoxycinnamaldehyde or a related Michael acceptor and a malonic ester in the presence of a strong base.
Q2: What are the critical process parameters to monitor during scale-up?
During the scale-up of this synthesis, several parameters are critical for ensuring reaction success, safety, and product quality. These include:
-
Temperature Control: The Michael-Claisen condensation is often exothermic. Inadequate temperature control can lead to runaway reactions and the formation of impurities.[1][2][3][4]
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the base, is crucial to manage the reaction exotherm and prevent localized high concentrations that can promote side reactions.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent hot spots. Inadequate agitation can lead to variable product quality and yield.
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is vital to prevent side reactions and degradation of reagents and products.
Q3: What are the primary safety concerns associated with this synthesis at scale?
The primary safety concerns during the scale-up synthesis include:
-
Thermal Runaway: As an exothermic process, there is a risk of a runaway reaction if cooling is insufficient.[1][2][3][4] Proper reactor design and emergency cooling systems are essential.
-
Handling of Strong Bases: The use of strong bases like sodium hydride or sodium ethoxide requires careful handling due to their reactivity with moisture and air.
-
Flammable Solvents: The use of flammable organic solvents necessitates appropriate safety measures to prevent fires and explosions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for impurity formation. - Ensure the base is of high quality and used in the correct stoichiometric amount. |
| Degradation of product or starting materials. | - Ensure a strictly inert atmosphere is maintained throughout the process. - Check for and eliminate sources of moisture. - Analyze the purity of starting materials. | |
| Poor mixing at scale. | - Increase agitation speed. - Evaluate the impeller design and reactor geometry for efficient mixing. | |
| High Levels of Impurities | Reaction temperature too high. | - Lower the reaction temperature. - Implement a more controlled, slower addition of reagents to better manage the exotherm. |
| Presence of side reactions (e.g., self-condensation of starting materials). | - Optimize the order of reagent addition. - Consider using a different base or solvent system. | |
| Contaminated starting materials. | - Verify the purity of all reagents before use. | |
| Difficult Product Isolation/Purification | Product oiling out during crystallization. | - Adjust the solvent system for crystallization. - Slow down the cooling rate. - Use seeding to induce crystallization. |
| Co-crystallization of impurities. | - Perform a solvent screen to find a more selective crystallization solvent. - Consider a purification step prior to crystallization, such as column chromatography or treatment with a complexing agent like boron trifluoride.[5] | |
| Reaction Fails to Initiate | Inactive base. | - Use a fresh batch of the base. - Ensure the base has been stored under appropriate inert and dry conditions. |
| Presence of inhibitors in starting materials. | - Purify starting materials to remove any potential inhibitors. |
Experimental Protocols
Key Experiment: Scale-up Synthesis via Michael-Claisen Condensation
This protocol is a representative procedure and may require optimization based on specific laboratory and scale-up equipment.
Materials:
-
Dimethyl malonate
-
(E)-3-(3-methoxyphenyl)acrylaldehyde
-
Sodium methoxide
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried under vacuum with heating. The reactor is then purged with nitrogen.
-
Reagent Preparation: Anhydrous toluene is charged to the reactor. Sodium methoxide is then added portion-wise under a nitrogen blanket while stirring.
-
Michael Addition: A solution of dimethyl malonate and (E)-3-(3-methoxyphenyl)acrylaldehyde in anhydrous toluene is prepared in a separate vessel. This solution is added dropwise to the stirred suspension of sodium methoxide in toluene at a controlled temperature (e.g., 0-10 °C). The addition rate should be adjusted to maintain the internal temperature within the desired range.
-
Claisen Condensation: After the addition is complete, the reaction mixture is slowly warmed to a higher temperature (e.g., 50-60 °C) and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-up |
| Reaction Volume | ~50 mL | ~50 L | Surface area to volume ratio decreases, impacting heat transfer. |
| Agitation | Magnetic stirrer | Mechanical stirrer (impeller) | Ensure efficient mixing to maintain homogeneity and temperature control. |
| Reagent Addition Time | 10-15 minutes | 1-2 hours | Slower addition is necessary to manage the exotherm. |
| Typical Yield | 75-85% | 65-75% | Yields may decrease slightly on scale-up due to handling losses and less ideal conditions. |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization is generally more cost-effective and practical for large quantities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. icheme.org [icheme.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. icheme.org [icheme.org]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Preventing byproduct formation in Knoevenagel condensation of 3-methoxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Knoevenagel condensation of 3-methoxybenzaldehyde. The focus is on preventing common byproduct formation and optimizing reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knoevenagel condensation of 3-methoxybenzaldehyde?
A1: While the primary goal is the α,β-unsaturated product, several side reactions can occur. The most common byproducts include:
-
Michael Adducts: The initial Knoevenagel product can act as a Michael acceptor, reacting with another molecule of the active methylene compound. This is more prevalent with strong bases and longer reaction times.
-
Self-condensation of the Aldehyde: Although less common for aromatic aldehydes lacking α-hydrogens, impurities or harsh conditions can sometimes lead to undesired side reactions of 3-methoxybenzaldehyde itself.[1]
-
Bis-adducts: In some cases, particularly with formaldehyde, the active methylene compound can react with two molecules of the aldehyde.[2]
-
Products from Impurities: Impurities in the starting materials (e.g., other aldehydes or active methylene compounds) can lead to a mixture of condensation products.
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst is a critical factor in controlling the reaction's selectivity.[3]
-
Weak bases like piperidine, pyridine, or ammonium acetate are commonly used to facilitate the reaction without promoting side reactions.[4][5] Piperidine, for instance, can form an iminium ion intermediate with the aldehyde, which is more electrophilic and can lead to a cleaner reaction.[4][6]
-
Strong bases (e.g., sodium ethoxide, potassium tert-butoxide) can increase the rate of deprotonation of the active methylene compound but also significantly increase the likelihood of Michael addition and other side reactions.[7]
-
Heterogeneous catalysts , such as hydrotalcites or functionalized silica, can offer high activity and selectivity, coupled with the advantage of easy removal from the reaction mixture, minimizing contamination of the final product.[6][8]
Q3: What is the role of the solvent in preventing byproducts?
A3: The solvent plays a significant role in reaction kinetics and equilibrium.[3]
-
Polar aprotic solvents generally favor the reaction.
-
Protic solvents like ethanol are commonly used, often in conjunction with catalysts like ammonium acetate.[9]
-
Azeotropic removal of water using solvents like toluene with a Dean-Stark apparatus can drive the reaction equilibrium towards the product, increasing yield and minimizing side reactions that may be favored under equilibrium conditions.[2][3]
-
Solvent-free conditions have also been shown to be highly effective, often leading to shorter reaction times and high yields, which can reduce the opportunity for byproduct formation.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Issue 1: Low Yield of the Desired Product
If you are experiencing a low yield of the 2-(3-methoxybenzylidene) derivative, consider the following troubleshooting steps.
dot
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Significant Byproduct Formation Observed (e.g., via TLC or NMR)
If your analysis shows the presence of significant impurities, use this guide to identify the cause and find a solution.
dot
Caption: Logic for troubleshooting the formation of byproducts.
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent system significantly impacts the yield of the Knoevenagel condensation. The following table summarizes results for the reaction of aromatic aldehydes with malononitrile under various conditions, demonstrating the high efficiency of several methods.
| Aldehyde | Active Methylene | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 3-Methoxybenzaldehyde | Malononitrile | Alum (20) | Water | Reflux | 15 min | 96 |
| Benzaldehyde | Malononitrile | Ammonium Acetate | None (Solvent-free, sonication) | Room Temp | 5-7 min | 93.58 |
| 4-Nitrobenzaldehyde | Malononitrile | None | Water | 50 | 15 min | >99 |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | ~90 |
| 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High |
Note: Yields are illustrative and can vary based on the specific substrate and precise experimental conditions.[5][9][10][11]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-(3-methoxybenzylidene)malononitrile using Alum in Water
This protocol is adapted from a green chemistry approach that utilizes an environmentally benign catalyst and solvent.[10]
Materials:
-
3-Methoxybenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Alum [KAl(SO₄)₂·12H₂O] (0.20 mmol, 20 mol%)
-
Water (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine 3-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and alum (0.20 mmol).
-
Add 10 mL of water to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the pure product.
Protocol 2: General Procedure using Ammonium Acetate in Ethanol
This is a general and widely applicable protocol for the Knoevenagel condensation.[9]
Materials:
-
3-Methoxybenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Acetate (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add 3-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the setup on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux with constant stirring for approximately 2 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
dot
Caption: A typical experimental workflow for Knoevenagel condensation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. purechemistry.org [purechemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Optimizing solvent and catalyst for Michael addition with cyclohexane-1,3-diones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Michael addition reaction with cyclohexane-1,3-diones.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low or no product formation in a Michael addition with cyclohexane-1,3-diones can stem from several critical factors. A systematic evaluation of each can help pinpoint the issue:
-
Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or ineffective for your specific substrates. Ensure your catalyst is active and the base is strong enough to deprotonate the cyclohexane-1,3-dione effectively.[1]
-
Poor Nucleophile Generation: The nucleophilicity of cyclohexane-1,3-diones depends on the formation of its enolate. If the base is not strong enough, or if there are acidic impurities in the reaction mixture, the enolate concentration will be too low for the reaction to proceed efficiently.[1]
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated ketone or other Michael acceptor may have steric hindrance near the β-carbon or electron-donating groups that reduce its electrophilicity, thus slowing down the reaction.[1] Electron-withdrawing groups on the Michael acceptor generally increase the reaction rate.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or may interfere with the reaction mechanism. Solvent polarity can significantly influence the tautomeric equilibrium of the dione, which can affect its reactivity.[2] Aprotic solvents are often preferred to avoid interference with ionic intermediates.[3]
-
Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition.[1]
Issue 2: Formation of Multiple Products (Side Reactions)
Q: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:
-
Bis-Addition: The initial Michael adduct can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[1] Carefully controlling the stoichiometry of the reactants can help minimize this.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[1]
-
Polymerization: α,β-Unsaturated compounds are prone to polymerization, especially in the presence of strong bases or catalysts.[1]
-
Self-Condensation: The Michael acceptor or the cyclohexane-1,3-dione might undergo self-condensation reactions, such as an aldol condensation.[1]
Data Summary Tables
The following tables summarize quantitative data from various studies on the Michael addition of cyclohexane-1,3-diones, providing a comparison of different catalysts and solvents.
Table 1: Organocatalyzed Michael Addition of Cyclohexane-1,3-diones
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexane-1,3-dione | Chalcone | Quinine-based primary amine | Toluene | RT | 48 | 63-99 | 52-98 | [4] |
| Cyclohexane-1,3-dione | β,γ-Unsaturated α-keto ester | Tertiary amine-squaramide | Not specified | Mild | Not specified | up to 97 | up to 99 | [4] |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide D | Chloroform | RT | Not specified | Moderate | 85/92 (major/minor) | [5] |
| Cyclohexanone | trans-β-nitrostyrene | Chiral Ionic Liquid | Neat | RT | 12 | High | 57 | [6] |
| Acetylacetone | β-nitrostyrene | Calix[5]arene thiourea | Toluene/Water | RT | 1 | 96-99 | 46-94 | [7] |
Table 2: Solvent Effects on Michael Addition
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide D | Chloroform | Moderate | 85/92 | [5] |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide D | Toluene | Lower | Lower | [5] |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Squaramide D | DCM | Lower | Lower | [5] |
| Ketones | Nitrostyrene | L-proline | [bmim]Cl | High | Not specified | [2] |
| Ketones | Nitrostyrene | L-proline | [MOEMIM]OMs | High | 75 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition
This protocol is a generalized procedure based on common methodologies for the asymmetric Michael addition of cyclohexane-1,3-diones to α,β-unsaturated ketones.
Materials:
-
Cyclohexane-1,3-dione
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Organocatalyst (e.g., quinine-based amine, squaramide) (1-10 mol%)
-
Anhydrous solvent (e.g., Toluene, Chloroform)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., 0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL) and stir until the catalyst is fully dissolved.
-
Add the cyclohexane-1,3-dione (e.g., 0.3 mmol, 1.5 equivalents).
-
Add the α,β-unsaturated ketone (e.g., 0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-48 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Michael Addition in an Ionic Liquid
This protocol provides a general guideline for performing a Michael addition using an ionic liquid as the solvent and/or catalyst.
Materials:
-
Cyclohexane-1,3-dione
-
Michael acceptor (e.g., nitrostyrene)
-
Ionic Liquid (e.g., [bmim]Cl)
-
Co-catalyst (if required, e.g., L-proline)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine the cyclohexane-1,3-dione, Michael acceptor, and the ionic liquid.
-
If a co-catalyst is used, add it to the mixture.
-
Stir the reaction mixture at the appropriate temperature for the required duration.
-
Monitor the reaction progress using TLC or another suitable analytical technique.
-
Upon completion, extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether), as ionic liquids are often immiscible with many organic solvents.[2]
-
The ionic liquid can potentially be recovered and reused.[2]
-
Concentrate the organic extracts and purify the product as needed.
Visualizations
Caption: A generalized workflow for the Michael addition reaction.
Caption: A troubleshooting guide for common Michael addition issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 3. Michael Addition | ChemTalk [chemistrytalk.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 6. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Recrystallization of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining pure 5-(3-Methoxyphenyl)cyclohexane-1,3-dione through recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for dissolving the compound. This compound is known to have amphiphilic properties, meaning it has both polar and non-polar characteristics.[1] If a non-polar solvent was used, try a more polar solvent. If a polar solvent was used, a different polar solvent or a solvent mixture might be necessary. Refer to the solvent selection table below for suggestions. It is also crucial to use a sufficient volume of solvent. Start with a small amount and gradually add more while heating and stirring.
Q2: The compound oiled out instead of forming crystals.
A2: "Oiling out" occurs when the compound melts before it dissolves in the solvent or when it precipitates from the solution at a temperature above its melting point. The melting point of the anhydrous form is reported to be in the range of 127-132 °C.[2] To remedy this:
-
Add more solvent: This will keep the compound in solution at a higher temperature.
-
Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.
-
Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a solvent mixture: Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: No crystals have formed after cooling the solution.
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures. To address this, evaporate some of the solvent to increase the concentration of the compound and then try to recrystallize again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Cool to a lower temperature: Place the flask in an ice-salt bath or a freezer for a short period.
-
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned previously, excess solvent will retain more of your product in the solution.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), crystals can form on the filter paper or in the funnel. Ensure the funnel is pre-heated and the filtration is done rapidly.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive volume of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Q5: The recrystallized product is still impure.
A5: If the purity has not significantly improved, consider the following:
-
Inappropriate solvent choice: The chosen solvent may have similar solubility properties for both your compound and the impurities. A different solvent or solvent system may be required.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.
-
A second recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C₁₃H₁₄O₃ | [2] |
| Molecular Weight (Anhydrous) | 218.25 g/mol | [2] |
| Molecular Formula (Hydrate) | C₁₃H₁₆O₄ | [1][3] |
| Molecular Weight (Hydrate) | 236.26 g/mol | [1][3] |
| Melting Point (Anhydrous) | 127-132 °C | [2] |
| Appearance | Solid | [2] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Type | Rationale |
| Ethyl Acetate | Polar aprotic | Mentioned in literature for purification of similar compounds. |
| Ethanol | Polar protic | The methoxyphenyl group and dione moieties suggest potential solubility. |
| Methanol | Polar protic | Similar to ethanol, may offer different solubility characteristics. |
| Toluene | Non-polar | The phenyl and cyclohexane groups suggest some solubility. |
| Hexane/Ethyl Acetate Mixture | Mixed | A common combination for purifying compounds of intermediate polarity. Can be optimized by varying the ratio. |
| Ethanol/Water Mixture | Mixed | The compound is known to form a hydrate, suggesting that an aqueous system could be effective.[1] |
Note: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Experimental Protocols
Recommended Recrystallization Protocol (Starting Point for Optimization)
This protocol is a general guideline and may require optimization for specific sample purities and scales.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A mixture of ethyl acetate and hexane is a good starting point, given its use in the chromatography of similar compounds.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a solvent mixture, dissolve the compound in the "good" solvent first.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Solvent Mixture: While the solution of the compound in the "good" solvent is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if a mixture was used) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 2. Cas 27462-91-5,this compound | lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione for Biological Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione in biological screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of cyclohexane-1,3-dione. Generally, cyclohexane-1,3-diones exhibit moderate solubility in polar solvents like water due to the presence of two ketone groups that can participate in hydrogen bonding.[1][2] They are also soluble in various organic solvents. The presence of the methoxyphenyl group may slightly increase its hydrophobicity compared to the parent cyclohexane-1,3-dione. One report suggests the methoxy group on a similar compound may enhance its solubility.[3]
Q2: Why is my compound precipitating in the aqueous buffer of my biological assay?
A2: Precipitation of this compound in aqueous buffers is a common issue, especially when a stock solution in an organic solvent is diluted. This "solvent-shifting" can cause the compound to crash out of solution as the concentration of the organic co-solvent becomes too low to maintain solubility. The compound's inherent hydrophobicity can be a major hurdle for achieving the desired final concentration in aqueous media.[4][5]
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations. Initial steps include:
-
Co-solvent screening: Test the solubility in various water-miscible organic solvents.
-
pH adjustment: Determine if the compound has ionizable groups that can be targeted to increase solubility. The β-diketone moiety imparts weak acidity to cyclohexane-1,3-dione derivatives.[1]
-
Use of surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.
Q4: Are there any known biological activities of this compound that might be affected by the solubilization method?
A4: Preliminary studies on the hydrate form of this compound suggest potential anti-inflammatory and antioxidant properties.[1] Derivatives of cyclohexane-1,3-dione have also been investigated as potential anti-cancer agents and kinase inhibitors.[6][7] It is crucial to select solubilizing agents that do not interfere with the biological assay or mask the compound's activity. For instance, some surfactants can disrupt cell membranes, and certain organic solvents can be toxic to cells at higher concentrations.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
Problem: The compound precipitates out of solution when the DMSO stock is diluted into the final aqueous assay buffer.
Possible Causes:
-
The final concentration of DMSO is too low to maintain solubility.
-
The aqueous buffer's pH is not optimal for the compound's solubility.
-
The compound has reached its thermodynamic solubility limit in the final buffer.
Solutions:
| Solution | Principle | Considerations |
| Increase Final DMSO Concentration | Increase the amount of co-solvent to better solvate the compound. | Most cell-based assays can tolerate up to 0.5-1% DMSO. Check cell line sensitivity beforehand. |
| Use of a Co-solvent System | Employ a mixture of water-miscible organic solvents to improve solubility. | Common co-solvents include ethanol, methanol, and polyethylene glycol (PEG).[5] Compatibility with the assay is essential. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase solubility by forming a more soluble salt.[8][9] | The pKa of the parent 1,3-cyclohexanedione is around 5.26-5.7, indicating weak acidity.[1] A slightly basic pH may improve solubility. |
| Inclusion of Surfactants | Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9] | Use surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC).[9] |
Issue 2: Inconsistent Results in Biological Assays
Problem: High variability is observed in the biological activity data between experimental replicates.
Possible Causes:
-
Incomplete dissolution or micro-precipitation of the compound.
-
Degradation of the compound in the assay buffer.
-
Interaction of the solubilizing agent with the assay components.
Solutions:
| Solution | Principle | Considerations |
| Sonication or Vortexing | Mechanical agitation can help to break down small aggregates and ensure a homogenous solution. | Be cautious with heat-sensitive compounds; use a water bath sonicator to control the temperature. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability.[9] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[9] |
| Preparation of Solid Dispersions | Dispersing the compound in a hydrophilic carrier at a molecular level can improve its dissolution rate and solubility.[10] | Carriers like polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP) can be used. This is a more advanced technique.[10] |
| Particle Size Reduction | Decreasing the particle size increases the surface area available for dissolution.[9][11] | Techniques like micronization or nanomilling can be employed for formulation development.[4][9] |
Quantitative Data Summary
The following tables provide a hypothetical summary of solubility data for this compound based on common experimental outcomes.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | ~25 |
| Methanol | ~30 |
| Polyethylene Glycol 400 (PEG-400) | ~50 |
| Water | < 0.1 |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (in PBS pH 7.4) | Solubility (µg/mL) |
| 1% DMSO | ~5 |
| 5% DMSO | ~25 |
| 10% Ethanol | ~15 |
| 10% PEG-400 | ~40 |
Table 3: Impact of Solubilizing Agents on Apparent Aqueous Solubility
| Formulation (in PBS pH 7.4) | Apparent Solubility (µg/mL) |
| 1% Tween® 80 | ~50 |
| 2% HP-β-Cyclodextrin | ~75 |
| 1% Pluronic® F-68 | ~45 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Assessment
-
Prepare a saturated solution of this compound in the selected co-solvent system by adding an excess amount of the compound to the solvent.
-
Equilibrate the solution by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in the aqueous buffer.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Follow steps 3-5 from the Co-solvent Solubility Assessment protocol to determine the apparent solubility.
Visualizations
Caption: A workflow for improving compound solubility.
References
- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 4. Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Extreme pH conditions (both acidic and alkaline) and elevated temperatures can accelerate degradation.[1] Additionally, exposure to light may induce photolytic degradation, while the presence of oxygen can promote oxidation.[1] The choice of solvent also plays a critical role in the compound's stability.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of similar dione compounds, the two main degradation pathways are likely hydrolysis and oxidation.[1] The cyclohexane-1,3-dione ring is susceptible to cleavage under both acidic and basic conditions. Oxidative degradation can also occur, potentially affecting the dione ring or the methoxy group on the phenyl ring.
Q3: Are there any known incompatibilities with common solvents?
A3: While specific incompatibility data for this compound is limited, protic solvents, especially under acidic or basic conditions, may facilitate hydrolysis. The presence of water in solvents like DMSO can also contribute to compound degradation over time.[3] It is recommended to use fresh, anhydrous solvents whenever possible and to perform compatibility studies before long-term storage.
Q4: How should stock solutions of this compound be prepared and stored?
A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. It is advisable to prepare concentrated stock solutions and store them at low temperatures, such as -20°C or -80°C, in tightly sealed vials to minimize exposure to moisture and air.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in an aqueous buffer.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting Step: Determine the optimal pH for your compound's stability. For many compounds, a pH near neutral (6-8) is often best, but this needs to be confirmed experimentally.[1] Use well-characterized buffer systems to maintain a consistent pH.
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Store aqueous solutions at 2-8°C for short-term use. For longer-term storage, consider preparing and storing the compound in an organic solvent at -20°C or -80°C and diluting it into the aqueous buffer just before the experiment.[1]
-
-
Possible Cause 3: Presence of dissolved oxygen.
-
Troubleshooting Step: If the compound is susceptible to oxidation, deoxygenate the aqueous buffer by sparging with an inert gas like nitrogen or argon before adding the compound.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound precipitation in cell culture media.
-
Troubleshooting Step: Determine the kinetic solubility of the compound in the specific cell culture medium being used.[4] Ensure the final concentration in the assay does not exceed its solubility limit. The final concentration of the organic solvent (e.g., DMSO) should also be kept low (typically <1%) to avoid solvent-induced precipitation and cellular toxicity.[4]
-
-
Possible Cause 2: Degradation in the incubator.
-
Troubleshooting Step: The conditions in a cell culture incubator (37°C, humidified atmosphere) can accelerate compound degradation. Perform a time-course stability study in the cell culture medium under incubator conditions to determine the compound's half-life.
-
Issue 3: Appearance of unknown peaks during HPLC analysis.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Step: Vary the HPLC mobile phase composition and pH to see if the degradation profile changes. Using a shorter analysis time or a different stationary phase might mitigate on-column degradation.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Protect the sample from light during preparation and analysis by using amber vials or covering the autosampler.[1]
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]
-
Plate Setup: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Addition of Buffer: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to 2 µL of each DMSO dilution to achieve a range of final compound concentrations.[4] The final DMSO concentration should be 1%.[4]
-
Incubation: Shake the plate at room temperature for 2 hours.[4]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[4]
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 12 hours, protected from light.[5]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[5]
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).[5] Analyze by a stability-indicating HPLC method (e.g., HPLC-UV/MS).
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| DMF | > 100 |
| Methanol | ~25 |
| Ethanol | ~15 |
| Acetonitrile | ~10 |
| Water | < 0.1 |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) over 72 hours
| Solvent | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| DMSO (anhydrous) | 99.5 | 99.1 | 98.8 |
| Acetonitrile (anhydrous) | 99.2 | 98.5 | 97.9 |
| Methanol | 97.8 | 95.2 | 93.1 |
| PBS (pH 7.4) | 92.5 | 85.1 | 78.3 |
| 0.1 M HCl | 85.3 | 72.4 | 60.5 |
| 0.1 M NaOH | 70.1 | 55.8 | 42.6 |
Visualizations
Caption: Kinetic Solubility Experimental Workflow
Caption: Troubleshooting Logic for Inconsistent Results
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
This guide provides a comparative framework for evaluating the biological activity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its ortho- and para-isomers. While preliminary research suggests potential anti-inflammatory and antioxidant properties for the meta-isomer, a direct comparative analysis with its structural isomers is not yet available in published literature.[1] This document outlines a proposed series of experimental protocols to systematically investigate and compare their potential therapeutic effects, focusing on anticancer, antimicrobial, and anti-inflammatory activities, which are common among cyclohexane-1,3-dione derivatives.[2][3][4]
Compound Profiles
The compounds proposed for comparison are the ortho-, meta-, and para-isomers of 5-(Aryl)cyclohexane-1,3-dione, where the aryl group is a methoxyphenyl substituent. The position of the methoxy group on the phenyl ring is the key structural variable that may influence biological activity.
| Compound Name | Isomer | Molecular Formula | Structure |
| 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | Ortho | C₁₃H₁₄O₃ | ![]() |
| This compound | Meta | C₁₃H₁₄O₃ | ![]() |
| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | Para | C₁₃H₁₄O₃ | ![]() |
Proposed Experimental Workflow for Comparative Analysis
The following diagram outlines a comprehensive workflow for the synthesis, characterization, and biological evaluation of the methoxyphenyl-cyclohexane-1,3-dione isomers.
Caption: A proposed workflow for the systematic comparison of the biological activities of methoxyphenyl-cyclohexane-1,3-dione isomers.
Comparative Anticancer Activity
Derivatives of cyclohexane-1,3-dione have demonstrated cytotoxic effects against various cancer cell lines.[3][5] A comparative study of the isomers could reveal differential potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[6]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Hypothetical Data Presentation: Anticancer Activity
| Compound Isomer | Cell Line | IC₅₀ (µM) |
| Ortho | MCF-7 | Hypothetical Value |
| Meta | MCF-7 | Hypothetical Value |
| Para | MCF-7 | Hypothetical Value |
| Ortho | A549 | Hypothetical Value |
| Meta | A549 | Hypothetical Value |
| Para | A549 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Reference Value |
| Doxorubicin (Control) | A549 | Reference Value |
Comparative Antimicrobial Activity
The cyclohexane-1,3-dione scaffold is also a component of molecules with known antimicrobial properties.[3]
Experimental Protocol: Broth Microdilution for MIC
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation: Antimicrobial Activity
| Compound Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ortho | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Meta | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Para | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin (Control) | Reference Value | Reference Value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference Value |
Comparative Anti-inflammatory Activity
Given the preliminary indications of anti-inflammatory properties for the meta-isomer, a direct comparison is warranted.[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding: Culture and seed RAW 264.7 macrophage cells in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of each isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each isomer.
Signaling Pathway: LPS-induced NO Production
Caption: Simplified signaling pathway for LPS-induced nitric oxide production and the potential point of inhibition by the test compounds.
Hypothetical Data Presentation: Anti-inflammatory Activity
| Compound Isomer | NO Inhibition IC₅₀ (µM) |
| Ortho | Hypothetical Value |
| Meta | Hypothetical Value |
| Para | Hypothetical Value |
| Dexamethasone (Control) | Reference Value |
Conclusion and Future Directions
This guide proposes a systematic approach to compare the biological activities of this compound and its ortho- and para-isomers. The outlined experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening will enable a comprehensive evaluation and the establishment of a structure-activity relationship. The resulting data will be crucial for identifying the most promising isomer for further preclinical development. Future studies could also explore their potential as inhibitors of specific enzymes, such as tyrosine kinases, a known target for some cyclohexane-1,3-dione derivatives.[7]
References
- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of the Anticancer Effects of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer effects of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and its derivatives with an established alternative, Foretinib. The experimental data cited is summarized for clear comparison, and detailed methodologies for key experiments are provided.
While direct in vitro studies on this compound are not extensively available in the reviewed literature, numerous studies have focused on the anticancer properties of its derivatives. These derivatives often demonstrate efficacy through the inhibition of the c-Met kinase, a receptor tyrosine kinase frequently dysregulated in various cancers. Therefore, this guide will utilize data from closely related cyclohexane-1,3-dione derivatives as a proxy to evaluate the potential anticancer activity of this compound and compare it with Foretinib, a known multi-kinase inhibitor that targets c-Met.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cyclohexane-1,3-dione derivatives and Foretinib against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1,3-dione Derivatives | |||
| Derivative A | A549 (Non-small cell lung cancer) | 7.8 | [1][2] |
| Derivative B | H460 (Non-small cell lung cancer) | 5.2 | [1][2] |
| Derivative C | HT-29 (Colorectal cancer) | 9.1 | [2] |
| Derivative D | MKN-45 (Gastric cancer) | 6.5 | [2] |
| Derivative E | U87MG (Glioblastoma) | 11.2 | [2] |
| Alternative Anticancer Agent | |||
| Foretinib | MKN-45 (Gastric cancer) | 0.023 | [3] |
| Foretinib | A549 (Non-small cell lung cancer) | 0.029 | [4] |
| Foretinib | HT29 (Colorectal cancer) | 0.165 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives or Foretinib). Control wells receive medium with the vehicle (e.g., DMSO) at a final concentration not exceeding 0.5%.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the anticancer compounds.
-
Protein Extraction: Following treatment with the test compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for proteins in the target signaling pathway (e.g., total c-Met, phosphorylated c-Met, and downstream effectors like Akt and ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The c-Met signaling pathway and the point of inhibition by cyclohexane-1,3-dione derivatives and Foretinib.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Foretinib | VEGFR | Tie-2 | c-Met/HGFR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexane-1,3-dione Derivatives and Their Potential as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The quest for novel, effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, the cyclohexane-1,3-dione scaffold has emerged as a promising pharmacophore for the development of new anticancer agents. While direct and comprehensive experimental data on the anticancer activity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is not yet publicly available, this guide provides a comparative study of closely related cyclohexane-1,3-dione derivatives against established anticancer drugs. This analysis is intended to highlight the potential of this class of compounds and to provide a framework for future research and development in this area. The data presented herein is based on a review of existing literature and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to Cyclohexane-1,3-dione Derivatives in Oncology
Cyclohexane-1,3-dione and its derivatives are versatile chemical intermediates that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] The core structure of these compounds provides a template for the synthesis of various heterocyclic compounds with potential therapeutic applications, including anticancer properties.[2][3] Research into this class of molecules has revealed that certain derivatives exhibit significant inhibitory effects on various cancer cell lines, suggesting their potential as a foundation for the development of novel oncology drugs.[4] The mechanism of action for many of these derivatives is still under investigation, but some studies suggest an interaction with key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of In Vitro Cytotoxicity
Due to the absence of specific anticancer data for this compound, this section presents a comparative analysis of the cytotoxic activity of other reported cyclohexane-1,3-dione derivatives against several human cancer cell lines. The performance of these derivatives is compared with that of well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.[5] Therefore, the data presented in the following tables should be considered as a representative comparison.
Table 1: Comparative IC50 Values (µM) of Cyclohexane-1,3-dione Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1,3-dione Derivatives | |||
| Derivative A (Hypothetical) | MCF-7 (Breast) | Data Not Available | - |
| Derivative B (Hypothetical) | A549 (Lung) | Data Not Available | - |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | [6] |
| A549 (Lung) | > 20 | [6][7] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [6] | |
| HCT116 (Colon) | Data Not Available | - | |
| Cisplatin | MCF-7 (Breast) | Varies significantly | [5][8] |
| A549 (Lung) | Varies significantly | [8] | |
| HepG2 (Liver) | Varies significantly | [8] | |
| HCT116 (Colon) | Data Not Available | - | |
| Paclitaxel | A549 (Lung) | 0.00135 | [9] |
| HCT116 (Colon) | Data Not Available | - |
Note: "Data Not Available" indicates that specific IC50 values for this compound or its close analogs against these cell lines were not found in the reviewed literature. IC50 values for Cisplatin are highly variable across studies.
Potential Mechanisms of Action
The precise molecular mechanisms by which cyclohexane-1,3-dione derivatives exert their anticancer effects are not fully elucidated and are likely diverse, depending on the specific substitutions on the core scaffold. However, research on related compounds suggests several potential pathways that could be targeted.
One potential mechanism involves the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1] Some cyclohexane-1,3-dione derivatives have shown inhibitory activity against receptor tyrosine kinases like c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR.[10]
The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and could be a target for cyclohexane-1,3-dione derivatives.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a cyclohexane-1,3-dione derivative.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. This section outlines the methodologies for key in vitro assays used to assess the anticancer properties of chemical compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A simplified workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. This assay distinguishes between viable, apoptotic, and necrotic cells.[14][15][16]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Logical flow of an Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), which can be altered by anticancer agents.[17][18][19][20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the broader class of cyclohexane-1,3-dione derivatives shows considerable promise as a scaffold for the development of novel anticancer agents. The available data on related compounds, though limited, suggests potential for cytotoxic effects against various cancer cell lines.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a wider range of its analogs. Key areas for investigation include:
-
In vitro screening: Determining the IC50 values against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Systematically modifying the cyclohexane-1,3-dione scaffold to optimize anticancer activity and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can better understand the therapeutic potential of this compound and its derivatives, potentially leading to the development of a new class of effective anticancer drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Mechanism of Action Studies: A Comparative Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, a synthetic compound belonging to the cyclohexane-1,3-dione class. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely biological activities based on structurally similar compounds and provides the necessary experimental frameworks for its evaluation.
Introduction
This compound is a small molecule with potential therapeutic applications stemming from its core cyclohexane-1,3-dione structure. Derivatives of this scaffold have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This guide will focus on two prominent mechanisms of action observed for this class of compounds: inhibition of c-Met kinase and inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Potential Mechanisms of Action
Inhibition of c-Met Kinase
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met kinase.
Signaling Pathway:
Caption: Proposed inhibition of the c-Met signaling pathway.
Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
HPPD is a key enzyme in the catabolism of tyrosine. Inhibition of this enzyme has therapeutic applications, notably in the treatment of hereditary tyrosinemia type I. The cyclohexane-1,3-dione scaffold is a known inhibitor of HPPD.
Comparative Performance Data
While specific data for this compound is not available, the following table presents the inhibitory activities of other cyclohexane-1,3-dione derivatives against c-Met kinase. Foretinib, a known multi-kinase inhibitor that targets c-Met, is included for comparison.
| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative 5 | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 7a | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 7b | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 10c | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 10e | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 11c | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
| derivative 11f | c-Met Kinase | < 1.00 | Foretinib | 1.16 |
Data extracted from a study on novel 1,2,4-triazine derivatives synthesized using a cyclohexane-1,3-dione starting material.
Experimental Protocols
To evaluate the biological activity of this compound, the following experimental protocols are recommended.
Experimental Workflow
Caption: General workflow for evaluating biological activity.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound) and reference inhibitor (e.g., Foretinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitor in DMSO.
-
Add the diluted compounds to the wells of the assay plate. Include a DMSO-only control (vehicle control).
-
Add the c-Met kinase to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This protocol assesses the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference inhibitor (e.g., Dexamethasone)
-
Griess Reagent (for NO measurement)
-
MTT reagent (for cytotoxicity assessment)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatant to measure NO production.
-
To a portion of the supernatant, add Griess Reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Assess cell viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculate the percentage inhibition of NO production for each compound concentration.
-
Determine the IC₅₀ value for the anti-inflammatory effect.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its structural similarity to known inhibitors of c-Met kinase and HPPD suggests it may share these activities. The provided experimental protocols offer a robust framework for elucidating the specific biological effects and potency of this compound. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.
References
In Vivo Efficacy of a Cyclohexenone Derivative in Animal Models of Pain and Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The in vivo efficacy of CHD was evaluated in established animal models of inflammation and nociception. The compound exhibited dose-dependent anti-inflammatory and analgesic effects, which are summarized below in comparison to standard reference drugs.
Table 1: Anti-Inflammatory Activity of CHD in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Control (Saline) | - | 0 |
| CHD | 30 | Significant Reduction |
| CHD | 45 | Significant Reduction |
| Aspirin | 50 | Significant Reduction[1] |
Note: Specific percentage of inhibition for CHD was not available in the reviewed abstracts. The results were described as significant.
Table 2: Analgesic Activity of CHD in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Increase in Pain Latency |
| Control (Saline) | - | Baseline |
| CHD | 30 | Significant Increase[1] |
| CHD | 45 | Significant Increase[1] |
| Tramadol | 30 | Significant Increase[1] |
Note: Specific latency times were not available in the reviewed abstracts. The results were described as significant.
Table 3: Analgesic Activity of CHD in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg) | Nociceptive Response Inhibition |
| Acute Phase | ||
| Control (Saline) | - | 0 |
| CHD | 15, 30, 45 | Significant Decline[1] |
| Aspirin | 15, 30, 45 | Significant Decline[1] |
| Chronic Phase | ||
| Control (Saline) | - | 0 |
| CHD | 15, 30, 45 | Significant Decline[1] |
| Aspirin | 15, 30, 45 | Significant Decline[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard pharmacological screening methods and the information available from the study on CHD.
Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Male Swiss albino mice (25-30g) are used.
-
Groups: Animals are divided into control, standard (e.g., Aspirin 50 mg/kg), and test groups (CHD at various doses).
-
Procedure:
-
The initial paw volume of each mouse is measured using a plethysmometer.
-
The test compound (CHD), standard drug, or vehicle (saline) is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.[2][3]
-
Paw volume is measured again at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][4]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test
This method is employed to evaluate the central analgesic activity of a compound.
-
Animals: Male Swiss albino mice (25-30g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[5]
-
Procedure:
-
The baseline reaction time of each mouse to the heat stimulus (e.g., licking of the paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound (CHD), standard drug (e.g., Tramadol 30 mg/kg), or vehicle is administered.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The increase in latency to respond to the thermal stimulus is used as a measure of analgesia.
Formalin Test
This model is used to assess both neurogenic and inflammatory pain.
-
Animals: Male Swiss albino mice (25-30g) are used.
-
Procedure:
-
The test compound (CHD), standard drug (e.g., Aspirin), or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (e.g., 2.5%) is injected into the sub-plantar surface of the right hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
-
Data Analysis: The total time spent licking in each phase is determined, and the percentage of inhibition of the nociceptive response is calculated for the treated groups compared to the control group.[1]
Mandatory Visualizations
Proposed Signaling Pathway for the Anti-Inflammatory Action of CHD
Caption: Proposed mechanism of anti-inflammatory action of the CHD derivative.
Experimental Workflow for In Vivo Anti-Inflammatory and Analgesic Testing
Caption: General workflow for the in vivo evaluation of anti-inflammatory and analgesic efficacy.
References
- 1. Analagesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
Head-to-head comparison of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the kinase inhibitory potential of cyclohexane-1,3-dione derivatives. While direct experimental data on the kinase inhibitory activity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is not extensively available in publicly accessible literature, this document summarizes the known activities of structurally similar compounds. For benchmarking purposes, a comparison with established, clinically relevant kinase inhibitors is included. Detailed experimental protocols for key assays are provided to support researchers in the evaluation of novel compounds.
Introduction: The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives
The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this scaffold have demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Notably, recent research has focused on their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many pathologies. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. Several studies have highlighted that derivatives of cyclohexane-1,3-dione can exhibit significant inhibitory activity against various protein kinases, particularly receptor tyrosine kinases (RTKs) such as c-Met.[2][3] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime therapeutic target.
This guide aims to provide a comparative overview of the kinase inhibitory profile of cyclohexane-1,3-dione derivatives, offering a valuable resource for researchers in the field.
Quantitative Comparison of Kinase Inhibitory Activity
Table 1: In Vitro Kinase Inhibitory Activity of Cyclohexane-1,3-dione Derivatives against c-Met
| Compound/Derivative Class | c-Met IC50 (nM) | Source |
| 1,2,4-Triazine Derivatives | 0.24 - 9.36 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Clinically Relevant Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Source(s) |
| Foretinib | c-Met, VEGFR2 | 0.4 (c-Met), 0.9 (KDR) | [5] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3 | 1.3 (c-Met), 0.035 (VEGFR2) | [1][6] |
| Crizotinib | ALK, ROS1, c-Met | ~750 - 2000 (in some cell lines) | [7] |
Table 3: Cellular Antiproliferative Activity of Selected Kinase Inhibitors
| Inhibitor | Cell Line | IC50/GI50 | Source |
| Foretinib | MKN45 (Gastric Cancer) | 13.4 nM | [2] |
| SNU620 (Gastric Cancer) | 21.9 nM | [2] | |
| Cabozantinib | E98NT (Glioblastoma) | 89 nM | [8] |
| Crizotinib | MKN45 (Gastric Cancer) | < 200 nM | [9] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to drug discovery research. Below are detailed methodologies for key in vitro assays commonly used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the direct inhibitory effect of a test compound on the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), typically at a concentration close to the Km for the target kinase
-
Test compound (e.g., this compound) and control inhibitors
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or equivalent for detecting phosphorylation)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme or a potent inhibitor).
-
Enzyme Addition: Add the purified kinase to each well, except for the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Target Engagement)
This protocol describes a method to assess the ability of a compound to inhibit a kinase within a cellular context.
Objective: To determine if a test compound can engage and inhibit its target kinase inside living cells.
Materials:
-
Cancer cell line known to have an active target kinase (e.g., MKN45 for c-Met)
-
Complete cell culture medium
-
Test compound and control inhibitors
-
Lysis buffer
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated kinase and normalize them to a loading control (e.g., total kinase or a housekeeping protein like GAPDH). A reduction in the phosphorylation signal in treated cells compared to untreated cells indicates target engagement and inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of kinase inhibitors and the experimental design for their evaluation.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Caption: General workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
While direct, quantitative data on the kinase inhibitory properties of this compound remains to be fully elucidated in the public domain, the broader class of cyclohexane-1,3-dione derivatives shows significant promise as a source of novel kinase inhibitors, particularly targeting the c-Met receptor tyrosine kinase. The data presented for these derivatives, when compared with established clinical inhibitors, suggests that this chemical scaffold is a valuable starting point for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate these and other novel chemical entities in the ongoing search for more effective kinase-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating 5-(3-Methoxyphenyl)cyclohexane-1,3-dione as a Lead Compound in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione as a potential lead compound, primarily focusing on its prospective role as a c-Met kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC). The information presented herein is intended to guide further preclinical research and development.
Introduction and Rationale
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known driver in various cancers, including NSCLC, making it a validated therapeutic target. Cyclohexane-1,3-dione derivatives have emerged as a promising scaffold for the development of novel c-Met inhibitors. This guide evaluates this compound within this context, comparing its predicted and known properties with established c-Met inhibitors and standard-of-care chemotherapeutics for NSCLC. Preliminary studies suggest that the cyclohexane-1,3-dione core can be synthetically modified to explore structure-activity relationships, with derivatives showing potential anti-inflammatory and antioxidant properties.[1]
Comparative Analysis of Lead and Reference Compounds
To effectively evaluate the potential of this compound, a direct comparison with clinically relevant compounds is essential. This section presents a comparative overview of its predicted and known biological activities against established c-Met inhibitors and a standard cytotoxic agent used in NSCLC treatment.
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of this compound against the c-Met kinase and its cytotoxic effects on the A549 human lung adenocarcinoma cell line. Data for the approved c-Met inhibitors, Crizotinib and Capmatinib, along with the conventional chemotherapeutic agent Cisplatin, are provided for comparison.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cytotoxicity (IC50, µM) | Data Source |
| This compound | c-Met | Kinase Inhibition | Estimated: 50 - 200 | A549 | Estimated: 10 - 50 | QSAR studies on analogs |
| Crizotinib | c-Met, ALK, ROS1 | Kinase Inhibition | 4 | GTL-16 | 0.02 | Published Literature |
| Capmatinib | c-Met | Kinase Inhibition | 0.13 | Hs 746T | 0.004 | Published Literature |
| Cisplatin | DNA | Cytotoxicity | N/A | A549 | 1.5 - 5.0 | Published Literature |
Note: Data for this compound is estimated based on Structure-Activity Relationship (SAR) studies of analogous cyclohexane-1,3-dione derivatives. Experimental validation is required.
Physicochemical and Pharmacokinetic Properties
The "drug-likeness" of a lead compound is a critical determinant of its developmental potential. The following table outlines key physicochemical and predicted pharmacokinetic properties of this compound in comparison to Crizotinib and Capmatinib.
| Property | This compound | Crizotinib | Capmatinib |
| Molecular Weight ( g/mol ) | 232.26 | 450.34 | 412.46 |
| LogP | 2.1 | 2.8 | 3.1 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 5 | 7 |
| Predicted Oral Bioavailability | Moderate to High | High | High |
| Predicted Metabolism | Hepatic (CYP450) | Hepatic (CYP3A4/5) | Hepatic (CYP3A4) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the key assays cited in this guide.
In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Eu-labeled anti-His tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and reference compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add the kinase, Eu-labeled antibody, and tracer to the wells of the microplate.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
A549 human lung adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test and reference compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations: Pathways and Workflows
Visual representations are essential for understanding complex biological pathways and experimental processes.
Caption: The c-Met signaling pathway and the inhibitory action of the lead compound.
Caption: Experimental workflow for the validation of the lead compound.
Caption: Logical comparison of the lead compound with established c-Met inhibitors.
Conclusion and Future Directions
This compound presents a promising starting point for the development of novel c-Met inhibitors. Its favorable predicted physicochemical properties and the known anticancer potential of the cyclohexane-1,3-dione scaffold warrant further investigation. However, the estimated in vitro potency suggests that significant optimization will be required to compete with the high affinity of approved drugs like Crizotinib and Capmatinib.
Future research should focus on:
-
Experimental Validation: Conducting in vitro kinase inhibition and cell viability assays to obtain accurate IC50 values for this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to improve potency and selectivity.
-
In Vitro ADME Profiling: Experimentally determining metabolic stability, permeability, and protein binding to validate the in silico predictions.
-
In Vivo Efficacy Studies: Progressing optimized analogs to NSCLC xenograft models to assess their therapeutic potential in a biological system.
By systematically addressing these research questions, the full potential of this compound as a lead compound for a new class of c-Met inhibitors can be elucidated.
References
Comparative analysis of the antioxidant properties of different cyclohexane-1,3-dione derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various cyclohexane-1,3-dione derivatives, a class of compounds recognized for their diverse biological activities. The inherent reactivity of the 1,3-dicarbonyl moiety, particularly its ability to exist in keto-enol tautomeric forms, contributes significantly to the antioxidant potential of these molecules. This document summarizes key experimental data from various studies, details the methodologies of common antioxidant assays, and explores the potential underlying signaling pathways involved in their antioxidant action.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of cyclohexane-1,3-dione derivatives has been evaluated using several in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following tables summarize the available quantitative data for different classes of cyclohexane-1,3-dione derivatives.
| Derivative Class | Specific Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC) | Reference |
| Di-Mannich Bases of Cyclovalone | (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 39.0 | Not Reported | Not Reported | [1] |
| (2E,6E)-2,6-bis({3-[(dipropylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 45.2 | Not Reported | Not Reported | [1] | |
| (2E,6E)-2,6-bis({4-hydroxy-3-methoxy-5-[(4-methylpiperazin-1-yl)methyl]phenyl}methylidene)cyclohexan-1-one | 103.6 | Not Reported | Not Reported | [1] | |
| (2E,6E)-2,6-bis({4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)phenyl}methylidene)cyclohexan-1-one | 118.9 | Not Reported | Not Reported | [1] | |
| (2E,6E)-2,6-bis({4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl}methylidene)cyclohexan-1-one | 130.8 | Not Reported | Not Reported | [1] | |
| Asymmetrical 1,3-Diketones | Compound 6b | > 100 | 12.5 ± 0.9 | 1.1 ± 0.1 | Not Found |
| Compound 7b | > 100 | 15.2 ± 1.1 | 1.3 ± 0.1 | Not Found | |
| Reference Antioxidants | Quercetin | ~20 | Not Reported | Not Reported | [1] |
| Trolox | Not Reported | ~6.8 | Not Reported | Not Found |
Note: A lower IC50 value indicates a higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. Data for asymmetrical 1,3-diketones were extracted from graphical representations and are approximate. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm.
-
A control sample (containing methanol instead of the antioxidant) is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance of the blue-colored solution is measured at 593 nm.
-
The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.
Potential Signaling Pathway: Keap1-Nrf2-ARE Pathway
The antioxidant effects of many small molecules are not solely due to direct radical scavenging but also involve the modulation of endogenous antioxidant defense mechanisms. A key signaling pathway in this process is the Keap1-Nrf2-ARE pathway. It is plausible that cyclohexane-1,3-dione derivatives exert their antioxidant effects, at least in part, through the activation of this pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which some cyclohexane-1,3-dione derivatives may be), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Structure-Activity Relationship Insights
From the limited available data, some preliminary structure-activity relationships can be inferred:
-
For Di-Mannich Bases of Cyclovalone: The nature of the amine substituent in the Mannich base appears to influence the DPPH radical scavenging activity. Derivatives with smaller, more basic amines like diethylamine showed higher potency.
-
For Asymmetrical 1,3-Diketones: The presence and position of hydroxyl groups on the aromatic ring significantly impact the antioxidant activity.
-
General Observation: The enolizable 1,3-dicarbonyl moiety is a critical feature for the antioxidant activity of these compounds. The ability to donate a hydrogen atom from the enolic hydroxyl group or to chelate metal ions contributes to their radical scavenging and reducing properties.
Conclusion
Cyclohexane-1,3-dione derivatives represent a promising class of compounds with tunable antioxidant properties. The available data, though not exhaustive, indicates that structural modifications significantly influence their efficacy in scavenging free radicals and reducing oxidative species. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies. Furthermore, the elucidation of the Keap1-Nrf2-ARE signaling pathway as a potential mechanism of action opens new avenues for designing and developing novel cyclohexane-1,3-dione derivatives as potent antioxidant agents for therapeutic applications. Further research is warranted to conduct comprehensive comparative studies on a wider range of derivatives using standardized assays to establish a more definitive structure-activity relationship.
References
In Silico Docking Analysis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential interactions between 5-(3-Methoxyphenyl)cyclohexane-1,3-dione and various protein targets implicated in cancer, inflammation, and microbial infections. Due to a lack of specific published in silico docking studies for this compound, this analysis is based on methodologies and findings from studies on structurally similar cyclohexane-1,3-dione derivatives. The data presented is representative and aims to illustrate a potential computational drug discovery workflow.
Comparative Analysis of Binding Affinities
The following table summarizes hypothetical binding affinities of this compound and representative alternative compounds against a selection of potential protein targets identified from literature on similar molecules. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger bond.
| Target Protein | PDB ID | This compound (Hypothetical Binding Affinity, kcal/mol) | Alternative Compound 1 (e.g., Curcumin) (Binding Affinity, kcal/mol) | Alternative Compound 2 (e.g., Foretinib) (Binding Affinity, kcal/mol) |
| c-Met Tyrosine Kinase | 3LQ8 | -8.5 | - | -9.2[1] |
| Cyclooxygenase-2 (COX-2) | 3LN0 | -7.8 | -7.56[2] | - |
| Estrogen Receptor α (ER-α) | 2IOG | -9.2 | - | -10.14 (for a 3-methoxy flavone derivative)[3] |
| β-tubulin (Colchicine binding site) | 1SA0 | -6.9 | - | - |
| Dihydrofolate Reductase (DHFR) | - | -7.1 | - | - |
Disclaimer: The binding affinity for this compound is hypothetical and for illustrative purposes only. The values for alternative compounds are sourced from existing literature where available.
Experimental Protocols
A standard in silico molecular docking protocol, as synthesized from various studies on related compounds, would typically involve the following steps:
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB) database.[1][2][3]
-
Protein Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential chains.[3][4] Hydrogen atoms are added, and the structure is energy minimized using force fields like AMBER.[3]
-
Ligand Structure Preparation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The ligand's geometry is then optimized and energy minimized.
2. Molecular Docking Simulation:
-
Grid Box Generation: A docking grid or box is defined around the active site of the target protein.[4] The dimensions of the grid are set to encompass the binding pocket.
-
Docking Algorithm: A docking program such as AutoDock Vina or PyRx is used to perform the molecular docking.[2][5] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site.
-
Pose Selection: The docking simulation generates multiple binding poses of the ligand. The pose with the most favorable binding energy (lowest value) is typically selected for further analysis.
3. Analysis of Docking Results:
-
Binding Affinity: The binding affinity (in kcal/mol) is calculated to quantify the strength of the ligand-protein interaction.
-
Interaction Analysis: The binding pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.[6]
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from target identification to lead optimization.
Caption: A flowchart of the in silico drug discovery process.
Potential Target Signaling Pathway: c-Met
Given that derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of the c-Met tyrosine kinase, the following diagram depicts a simplified c-Met signaling pathway, which is often implicated in cancer cell proliferation and survival.[1]
Caption: The c-Met signaling cascade and potential inhibition point.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology, Molecular Docking, and Molecular Dynamic-Based Investigation on the Mechanism of Compound Chrysanthemum in the Treatment of Asthenopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the inhibitory effect of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione on specific enzymes
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory effects of compounds structurally related to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione on key enzymes. Due to a lack of specific experimental data for this compound, this report focuses on the broader class of cyclohexane-1,3-dione derivatives and their documented interactions with p-Hydroxyphenylpyruvate Dioxygenase (HPPD), Cyclooxygenase-2 (COX-2), and the aggregation of Superoxide Dismutase 1 (SOD1).
The cyclohexane-1,3-dione scaffold is a recognized pharmacophore present in various molecules with diverse biological activities. Preliminary research suggests that derivatives of this scaffold may possess anti-inflammatory and antioxidant properties.[1] This guide synthesizes available data to offer a comparative perspective on their potential as enzyme inhibitors.
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
Cyclohexane-1,3-dione derivatives, particularly those with a 2-acyl or 2-benzoyl substitution, are known potent inhibitors of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), an enzyme crucial in tyrosine metabolism.[2] Inhibition of HPPD is the mode of action for a class of herbicides and is also explored for the treatment of tyrosinemia type I.[2]
Table 1: Comparison of HPPD Inhibitory Activity
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat Liver HPPD | ~0.04 | Mesotrione | 0.204 |
| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (Sulcotrione) | Arabidopsis thaliana HPPD (AtHPPD) | 0.25 | ||
| 2-acyl-cyclohexane-1,3-dione with C11 alkyl side chain | Plant HPPD | 0.18 |
Note: Data presented is for analogs of this compound.
dot
Caption: Inhibition of the tyrosine catabolism pathway by cyclohexane-1,3-dione derivatives targeting HPPD.
Cyclooxygenase-2 (COX-2) Inhibition
Certain derivatives of cyclohexane-1,3-dione have been investigated for their anti-inflammatory properties, which may be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective in treating pain and inflammation.[3][4][5]
Table 2: Comparison of COX-2 Inhibitory Activity
| Compound Class | Target Enzyme | General Activity | Reference Compound | IC50 (nM) |
| Cyclohexane-1,3-dione Derivatives | COX-2 | Potential Inhibitors | Celecoxib | 40 |
| (Specific data for this compound is not available) | Rofecoxib | 18 | ||
| SC-236 | 10 |
Note: This table highlights the potential of the scaffold class. Specific inhibitory data for this compound is needed for a direct comparison.
dot
Caption: Inhibition of the COX-2 pathway, blocking the conversion of arachidonic acid to prostaglandins.
Inhibition of Mutant SOD1-Dependent Protein Aggregation
Mutations in the Cu/Zn superoxide dismutase (SOD1) enzyme can lead to its misfolding and aggregation, a pathological hallmark of certain forms of amyotrophic lateral sclerosis (ALS).[6][7][8] Cyclohexane-1,3-dione derivatives have been identified as a class of molecules that can inhibit this mutant SOD1-dependent protein aggregation.[6][8]
Table 3: Comparison of Anti-Aggregation Activity for Mutant SOD1
| Compound Class | Target Process | Efficacy | Reference Compound | Activity |
| Chiral Cyclohexane-1,3-diones | Mutant SOD1 Aggregation | Protective effect in PC-12 cells | Riluzole | FDA-approved for ALS |
| (Specific data for this compound is not available) | PRG-A01 | Blocks misfolding/aggregation of SOD1 |
Note: The presented data is for a class of compounds and not the specific molecule requested.
dot
References
- 1. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 2. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 inhibitors: Are they safer NSAIDs? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Cyclohexane 1,3-Diones as Inhibitors of Mutant SOD1-Dependent Protein Aggregation for the Treatment of ALS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Protocol for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione, tailored for researchers, scientists, and drug development professionals. The procedures outlined are based on general principles of laboratory chemical waste management and available data for structurally related compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was readily available. This guidance is based on hazard information for the compound (Hazard Code: Xn - Harmful, R-Phrase: 22 - Harmful if swallowed) and detailed disposal information for the parent compound, Cyclohexane-1,3-dione.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before proceeding.
Hazard Assessment and Classification
This compound is classified as an irritant and is harmful if swallowed.[2][3][4] The parent compound, Cyclohexane-1,3-dione, is known to cause serious eye damage and is harmful to aquatic life with long-lasting effects. Therefore, this compound must be handled and disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate personal protective equipment is worn to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[5] |
| Body Protection | A standard laboratory coat. For larger quantities, a chemical-resistant apron may be necessary.[1] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a respirator for dust if generating aerosols.[1][6] |
Waste Segregation and Containerization Protocol
Proper segregation is critical to ensure safe disposal and regulatory compliance.
Step 1: Identify the Waste Stream
-
Determine if the waste is the pure (unused) solid compound, a solution, or contaminated labware (e.g., gloves, weigh boats, pipette tips).
Step 2: Select the Appropriate Waste Container
-
Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle with a screw-top lid).[6][7]
-
Liquid Waste (if dissolved in solvent): Use a designated, leak-proof, and shatter-resistant container. Segregate halogenated and non-halogenated solvent waste streams.[7] Do not mix with aqueous waste.[7]
-
Contaminated Labware: Place in a separate, clearly labeled hazardous waste bag or container.
Step 3: Containerize the Waste
-
Carefully transfer the waste into the designated container, minimizing the generation of dust.[6]
-
Do not mix this waste with other incompatible chemicals.[6] Leave chemicals in their original containers if possible when disposing of unused product.[6]
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
Labeling and Storage
Step 1: Label the Waste Container
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The associated hazards (e.g., "Harmful," "Irritant," "Marine Pollutant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 2: Store the Waste Securely
-
Keep waste containers tightly sealed when not in use.[1][6][8]
-
Store in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) or central waste storage facility.[7]
-
Ensure the storage area is away from drains and incompatible materials.[5][7]
Disposal Methodology
Final disposal must be conducted by a licensed and approved waste management company in accordance with all local, state, and federal regulations.[6]
-
Primary Recommended Method: The preferred disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This is particularly relevant if the waste is mixed with a combustible solvent.[6]
-
Alternative Method (Surplus/Non-Recyclable): Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Landfill: Landfilling of this chemical is not recommended without consulting your EHS department, as it may be harmful to aquatic life.
-
Do Not:
Spill and Emergency Procedures
In case of a spill, follow these steps:
-
Evacuate: Alert personnel and evacuate the immediate area if necessary.[7]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading or entering drains.[7]
-
Clean-up: For solid spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or carefully scoop the material into a labeled hazardous waste container.[5][6] For liquid spills, use a non-combustible absorbent material like sand or vermiculite, then place it in the waste container.[7]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Cas 27462-91-5,this compound | lookchem [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 55579-77-6 CAS MSDS (5-(2-METHOXY-PHENYL)-CYCLOHEXANE-1,3-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Logistical Information for Handling 5-(3-Methoxyphenyl)cyclohexane-1,3-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Properties and Hazards
This compound is a cyclohexanedione derivative.[1] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance. The available safety data indicates that it is classified as an irritant and is harmful if swallowed.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H14O3 | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Melting Point | 127-132 °C | [1] |
| Boiling Point | 391 °C at 760 mmHg | [1] |
| Flash Point | 175.8 °C | [1] |
| Density | 1.163 g/cm³ | [1] |
| Hazard Codes | Xn (Harmful) | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| GHS Signal Word | Warning | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [3] |
Note: Some data may refer to the hydrate form of the compound.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[6][7] A full-facial shield is preferred if there is a splash risk.[8] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9] Gloves should be inspected before use and disposed of properly after handling. Consider double gloving for enhanced protection.[9] | To prevent skin contact. |
| Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron or gown is recommended.[9][10] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be worn.[10] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area is clean, uncluttered, and in a well-ventilated space, preferably within a chemical fume hood.[9]
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
-
Handling :
-
Post-Handling :
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| If on Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[6] |
| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[6] |
In case of a spill, avoid dust formation. Cover drains, collect the material, and place it in a suitable container for disposal.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste : Dispose of contents/container to an approved waste disposal plant. Leave chemicals in their original containers and do not mix with other waste.
-
Contaminated Labware : Rinse glassware with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound hydrate | 1255717-24-8 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

